2-Aminothiazole-5-carbaldehyde hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWAZDCUJYHFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674221 | |
| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920313-27-5 | |
| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Aminothiazole-5-carbaldehyde Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Aminothiazole-5-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to be an authoritative resource for the characterization of this and similar heterocyclic compounds.
Introduction: The Significance of this compound
2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The title compound, this compound, serves as a versatile building block, with its aldehyde functionality allowing for a variety of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will be interrogated by spectroscopic techniques. The protonation of the exocyclic amino group to form the ammonium salt significantly influences the electronic distribution within the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy
Expected Chemical Shifts and Rationale:
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the thiazole ring proton, the aldehyde proton, and the protons of the ammonium group. Due to the electron-withdrawing nature of the aldehyde group and the thiazole ring, all protons are expected to be deshielded and resonate at relatively downfield chemical shifts.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| Aldehyde-H | 9.5 - 10.5 | Singlet | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Thiazole-H4 | 8.0 - 8.5 | Singlet | The proton at the C4 position of the thiazole ring is deshielded by the adjacent sulfur atom and the overall aromaticity of the ring. |
| -NH₃⁺ | 7.0 - 8.0 | Broad Singlet | The protons of the ammonium group are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on the solvent and concentration. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Expected Chemical Shifts and Rationale:
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O (Aldehyde) | 180 - 190 | The carbonyl carbon of an aldehyde is highly deshielded. |
| C2 (Thiazole) | 165 - 175 | This carbon is attached to two nitrogen atoms and is part of an aromatic system, leading to a significant downfield shift. |
| C5 (Thiazole) | 140 - 150 | The carbon atom attached to the aldehyde group will be deshielded. |
| C4 (Thiazole) | 120 - 130 | The carbon atom adjacent to the sulfur will appear at a relatively upfield position compared to the other ring carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Reference: TMS at 0.00 ppm or the solvent signal (DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the ammonium group, the thiazole ring, and the aldehyde functionality.
Expected Absorption Bands and Rationale:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| -NH₃⁺ | 3000 - 3300 (broad) | Strong | N-H stretching of the ammonium salt. The broadness is due to hydrogen bonding. |
| C-H (thiazole) | 3050 - 3150 | Medium | Aromatic C-H stretching. |
| C=O (aldehyde) | 1680 - 1710 | Strong | Carbonyl stretching. Conjugation with the thiazole ring lowers the frequency compared to a simple aliphatic aldehyde. |
| C=N, C=C (thiazole) | 1500 - 1650 | Medium to Strong | Ring stretching vibrations. |
| -NH₃⁺ | 1500 - 1600 | Medium | N-H bending (asymmetric and symmetric) of the ammonium salt.[4] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Molecular Ion and Fragmentation Pattern:
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ of the free base is expected to be the base peak. The molecular weight of 2-Aminothiazole-5-carbaldehyde is 128.15 g/mol .[5] Therefore, the molecular ion peak should appear at m/z 129.
Key Fragmentation Pathways:
Caption: Plausible fragmentation pathway for 2-Aminothiazole-5-carbaldehyde.
-
Loss of CO: A common fragmentation for aldehydes, leading to a fragment at m/z 101.
-
Loss of NH₃: Cleavage of the amino group can result in a fragment at m/z 112.
-
Further Fragmentation: The fragment at m/z 101 can further lose HCN to give a fragment at m/z 74.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Mass Spectrometer: Electrospray ionization mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-300.
-
Conclusion
The comprehensive spectroscopic analysis of this compound is crucial for its application in research and development. This guide has provided a detailed theoretical framework for the interpretation of its NMR, IR, and Mass spectra, grounded in established scientific principles. The provided experimental protocols offer a starting point for obtaining high-quality data. By combining these analytical techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Solubility and stability of 2-Aminothiazole-5-carbaldehyde hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 2-Aminothiazole-5-carbaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a vital heterocyclic building block in medicinal chemistry, valued for its reactive aldehyde and amino functionalities that serve as versatile handles for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its critical physicochemical properties—solubility and stability. Understanding these parameters is paramount for its effective use in drug discovery, from reaction setup and purification to formulation and storage. This document synthesizes established principles of thiazole chemistry with field-proven methodologies to offer a practical framework for researchers. We will explore the theoretical underpinnings of its solubility profile, detail protocols for its empirical determination, and outline a systematic approach to evaluating its stability under forced degradation conditions, thereby ensuring scientific integrity and reproducibility in its application.
Introduction and Molecular Overview
The 2-aminothiazole scaffold is a privileged structure in pharmaceutical science, appearing in numerous approved drugs. The title compound, this compound (Molecular Formula: C₄H₅ClN₂OS, Molecular Weight: 164.61 g/mol ), is distinguished by the presence of both a nucleophilic amino group and an electrophilic aldehyde group, making it a potent intermediate for constructing diverse compound libraries.[1] As a hydrochloride salt, its physical properties, particularly solubility, are significantly altered compared to its free base, a crucial consideration for its practical handling and application.[2]
The compound typically appears as a clear to light brown crystalline solid.[2] Proper handling is essential, as it is reported to be sensitive to air and moisture.[2] Therefore, storage in a dark, inert atmosphere is recommended to maintain its integrity.[2]
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility. For this compound, solubility is governed by the interplay of its salt form, the polarity of the solvent, and the pH of the medium.
Theoretical Framework
-
Impact of the Hydrochloride Salt: The presence of the hydrochloride salt dramatically enhances aqueous solubility compared to the 2-aminothiazole free base.[2] In an aqueous medium, the compound dissociates, yielding the protonated 2-aminothiazolium cation and a chloride anion, which are readily solvated by polar water molecules.
-
pH-Dependent Solubility: The 2-amino group on the thiazole ring is basic. Consequently, the solubility of the hydrochloride salt is highly dependent on pH.[3] In acidic to neutral solutions, the amine remains protonated, favoring high aqueous solubility. As the pH becomes more alkaline, the amine deprotonates to the less soluble free base, which may lead to precipitation. This behavior is a classic characteristic of amine salts.
-
Solvent Polarity: Beyond aqueous systems, the compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This is attributed to the polar nature of the thiazole ring and the hydrogen bonding capabilities of the amino and carbonyl groups. Its solubility is expected to be lower in non-polar solvents like hexanes or toluene.
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility based on available data and chemical principles. This serves as a starting point for solvent selection in synthesis, purification, and analytical method development.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Soluble | The hydrochloride salt form promotes high solubility, especially at acidic to neutral pH.[2] |
| Polar Aprotic | DMSO, DMF | Soluble | High solvent polarity and ability to accept hydrogen bonds facilitate the dissolution of the polar compound.[2] |
| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the solute and have sufficient polarity to solvate the salt form. The free base is also soluble in alcohols.[4] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Slightly Soluble | Moderate polarity may allow for some dissolution, but likely less than more polar solvents. The free base is noted as soluble in ethers.[4] |
| Non-Polar | Hexanes, Toluene | Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with non-polar solvents. |
Experimental Protocol: Determining Aqueous Solubility
A robust understanding requires empirical data. The following protocol outlines a standard shake-flask method for quantitative solubility determination.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a 0.22 µm filter to remove all solid particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.
-
Data Reporting: Express solubility in mg/mL or mmol/L.
Chemical Stability: A Forced Degradation Approach
Evaluating the intrinsic stability of a molecule is a cornerstone of drug development.[5] Forced degradation (or stress testing) studies are employed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[6] These studies are critical for identifying potential degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods that can separate the intact compound from its degradants.[7][8]
Potential Degradation Pathways
The structure of this compound suggests several potential points of chemical instability:
-
Hydrolysis: The thiazole ring itself is generally stable, but functional groups can be labile. Under certain pH conditions, imine formation between the amino group and the aldehyde of another molecule could occur, followed by hydrolysis.
-
Oxidation: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. The electron-rich thiazole ring may also be susceptible to oxidative degradation.
-
Photodegradation: Aromatic heterocyclic systems, including 2-aminothiazoles, are known to be sensitive to UV light, which can induce complex degradation pathways, including ring cleavage.[1][9] Studies on a related compound, 2-aminothiazole-4-carboxylic acid, have shown that photodegradation can proceed via decarboxylation, followed by further degradation of the 2-aminothiazole moiety itself.
Experimental Workflow: Forced Degradation Study
The following diagram and protocol outline a systematic approach to a forced degradation study, consistent with ICH guidelines.[5]
Caption: A typical workflow for a forced degradation study.
Detailed Protocol for Forced Degradation
Objective: To investigate the stability of this compound under various stress conditions and to identify major degradation products.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Validated HPLC-UV/PDA system and an LC-MS/MS system
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL), and store protected from light at 2-8 °C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to the target concentration.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 5, 15, 60 minutes, as base hydrolysis can be rapid), neutralize with an equivalent amount of acid, and dilute.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours) and dilute.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 60 °C.
-
Solid: Place the solid compound in a 60 °C oven.
-
Analyze samples at appropriate time points.
-
-
Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples and the control against a freshly prepared standard using a stability-indicating HPLC-UV/PDA method.[10][11] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6] Peak purity analysis using a PDA detector is essential. Significant degradation products should be further characterized by LC-MS/MS to elucidate their structures.
Hypothetical Degradation Pathway
Based on the functional groups present, a potential degradation pathway under oxidative and hydrolytic stress is proposed below. This is a predictive model and requires experimental verification.
Caption: Potential degradation pathways of the title compound.
Summary and Recommendations
This compound is a highly valuable, yet sensitive, chemical intermediate. Its utility in research and development hinges on a solid understanding of its solubility and stability.
-
For Solubility: Leverage its enhanced aqueous solubility as a hydrochloride salt, particularly in acidic to neutral pH. For organic reactions, polar aprotic solvents like DMSO and DMF are excellent choices. Always perform empirical solubility tests for quantitative applications.
-
For Stability: The compound must be stored under an inert atmosphere, protected from light and moisture, at refrigerated temperatures (2-8 °C).[2] When used in solution, be mindful of its susceptibility to oxidation and light. Forced degradation studies are strongly recommended to develop robust analytical methods and to understand potential liabilities early in the development process.
By applying the principles and protocols outlined in this guide, researchers can ensure the reliable and effective use of this important building block, leading to more robust and reproducible scientific outcomes.
References
- 1. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 920313-27-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. journals.najah.edu [journals.najah.edu]
- 9. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of C5 Substitution: A Technical Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives
For Immediate Distribution
SAARBRÜCKEN, Germany – January 1, 2026 – The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted 2-aminothiazole derivatives. We will explore how modifications at the C5 position of the thiazole ring critically influence the biological activity and target selectivity of these compounds, offering field-proven insights to guide future drug discovery efforts.
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Design
The 2-aminothiazole moiety is a key pharmacophore present in several clinically approved drugs, such as the multi-tyrosine kinase inhibitor Dasatinib, underscoring its therapeutic relevance.[5][6] The versatility of this heterocyclic system allows for substitutions at the C2, C4, and C5 positions, each playing a distinct role in modulating the compound's pharmacological profile. While extensive research has explored modifications at the C2 and C4 positions, the strategic importance of the C5 position is a subject of growing interest, as substitutions at this site can profoundly impact potency, selectivity, and pharmacokinetic properties.[1][2]
The Influence of C5 Substituents on Anticancer Activity
The development of novel anticancer agents is a major focus for the application of 2-aminothiazole derivatives.[6] SAR studies have revealed that the nature of the substituent at the C5 position is a critical determinant of cytotoxic potency and the mechanism of action.
Halogenation at the C5 Position
The introduction of a halogen, particularly bromine, at the C5 position has been shown to influence the anticancer activity of 2-aminothiazole derivatives. For instance, the exchange of a methyl group with a bromo group at the C5-position of certain 2-aminothiazoles resulted in compounds with IC50 values in the range of 6.61 to 9.34 μM against cancer cell lines.[2] This suggests that an electron-withdrawing and moderately lipophilic group at this position can be favorable for cytotoxicity.
Aryl and Heteroaryl Substitutions
The incorporation of aryl or heteroaryl moieties at the C5 position can lead to potent anticancer agents, often by facilitating key interactions within the binding sites of target proteins, such as kinases. For example, a series of 2-amino-5-[(thiomethyl)aryl]thiazoles were identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a target in T-cell malignancies.[7] The nature of the aryl group and its substitution pattern are crucial for optimizing potency. Similarly, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide highlights a strategy where a substituted aryl group at C5 contributes to potent anticancer activity.[3][8]
Carboxamide and Related Functional Groups
The introduction of a carboxamide group at the C5 position has been a successful strategy in developing kinase inhibitors. A novel series of 2-amino-5-carboxamidothiazoles were identified as potent inhibitors of the Src-family kinase p56(Lck).[9] The SAR studies for these compounds demonstrated that the nature of the amide substituent is critical for achieving high potency. For instance, a cyclopropylamide at this position resulted in a potent Lck inhibitor with sub-micromolar activity in a peripheral blood lymphocyte (PBL) proliferation assay.[9] Furthermore, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown promising anti-proliferative effects on human K562 leukemia cells, emphasizing the significance of the carboxanilide side chain at the C5 position.[3]
The following table summarizes the impact of various C5 substituents on the anticancer activity of 2-aminothiazole derivatives.
| C5-Substituent | General Effect on Anticancer Activity | Example Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Reference |
| Bromo | Enhancement of cytotoxicity | 5-Bromo-2-aminothiazole derivatives | H1299 (lung), SHG-44 (glioma) | 6.61 - 9.34 µM | [2] |
| (Thiomethyl)aryl | Potent and selective kinase inhibition | 2-Amino-5-[(thiomethyl)aryl]thiazoles | Jurkat T-cells (IL-2 secretion) | Potent Itk inhibition | [7] |
| 4-Fluorophenyl | Potent anticancer activity | N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives | Not specified | Potent KPNB1 inhibition | [3][8] |
| Cyclopropylamide | Potent Lck kinase inhibition | 2-Amino-5-carboxamidothiazoles | Peripheral Blood Lymphocytes | Sub-micromolar | [9] |
| Phenylcarboxamide | Anti-proliferative effects | 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (leukemia) | Good | [3] |
Modulation of Antimicrobial Activity through C5 Substitution
2-Aminothiazole derivatives also represent a promising class of antimicrobial agents.[4] Modifications at the C5 position can significantly enhance their activity against a range of bacterial and fungal pathogens.
In the context of DNA gyrase B inhibitors, substitutions at the C5 position of the related 2-aminobenzothiazole scaffold have been explored to improve antibacterial spectrum and potency. While a hydroxyl group at C5 led to good activity against Gram-positive bacteria, it was inactive against Gram-negative strains.[10] The introduction of larger substituents at this solvent-exposed position is a promising strategy to enhance pharmacokinetic properties and broaden the antibacterial spectrum.[10]
Some derivatives of 2-aminothiazole bearing an arylazo moiety at the C5 position have demonstrated good antimicrobial activity against E. coli, S. aureus, A. niger, and A. oryzaeto.[8] This indicates that introducing specific functionalities at the C5 position can be a viable strategy for developing broad-spectrum antimicrobial agents.
Experimental Protocols
The synthesis and biological evaluation of 5-substituted 2-aminothiazole derivatives require robust and reproducible experimental methodologies.
General Synthesis of 5-Substituted 2-Aminothiazoles
A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[11] To introduce substituents at the 5-position, appropriately substituted starting materials are required.
Step-by-Step Hantzsch Synthesis:
-
Reactant Preparation: Dissolve the α-haloketone and thiourea (or a substituted thiourea) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.[11]
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).[11]
-
Work-up: Upon completion, cool the reaction mixture. If the reaction was performed under acidic conditions, neutralize it with a suitable base.
-
Isolation and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification is typically achieved by recrystallization or column chromatography.[11]
For the synthesis of 5-aryl substituted derivatives, Suzuki coupling of a 5-bromo-2-aminothiazole intermediate with an appropriate boronic acid is a common strategy.[3][8]
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[1][5]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The evidence presented in this guide underscores the critical role of the C5 position in defining the biological activity of 2-aminothiazole derivatives. The strategic introduction of various substituents at this position can lead to significant improvements in potency and selectivity for a range of therapeutic targets. For anticancer applications, the incorporation of halogen, aryl, and carboxamide functionalities has proven to be a fruitful approach for enhancing cytotoxicity and kinase inhibitory activity. In the realm of antimicrobial drug discovery, C5 modifications offer a promising avenue for broadening the spectrum of activity.
Future research in this area should focus on a more systematic exploration of the chemical space at the C5 position. The design of novel derivatives should be guided by a deeper understanding of the target-ligand interactions, facilitated by computational modeling and structural biology. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of promising 5-substituted 2-aminothiazole derivatives will be crucial for their successful translation into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Molecular weight of 2-Aminothiazole-5-carbaldehyde hydrochloride.
An In-depth Technical Guide to 2-Aminothiazole-5-carbaldehyde Hydrochloride: Properties, Verification, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, characterization, and strategic importance of this compound. We move beyond simple data recitation to provide causal insights into its utility as a pivotal building block in modern medicinal chemistry.
Core Physicochemical Identity
This compound is a heterocyclic organic compound valued as a versatile intermediate in organic synthesis.[1] Its identity is defined by its molecular structure, which dictates its chemical behavior and potential applications.
The cornerstone of its quantitative identity is its molecular weight , which is 164.61 g/mol .[1][2][3] This value is derived from its molecular formula, C4H5ClN2OS .[1][2] The hydrochloride salt form is crucial for laboratory applications, as it typically enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions.[1]
A summary of its key properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 164.61 g/mol | [1][2][3] |
| Molecular Formula | C4H5ClN2OS | [1][2] |
| CAS Number | 920313-27-5 | [1][2][3] |
| IUPAC Name | 2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | [1] |
| Exact Mass | 163.98100 u | [2] |
| Appearance | Clear to light brown crystalline solid | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
Synthesis and Structural Validation: A Self-Validating Workflow
The utility of this compound is contingent on its purity and confirmed structural identity. The synthesis and subsequent characterization form a closed-loop, self-validating system that ensures the reliability of the material for downstream applications.
General Synthetic Approach: The Hantzsch Thiazole Synthesis
The 2-aminothiazole core is commonly synthesized via the Hantzsch thiazole synthesis.[4] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. For 5-substituted 2-aminothiazoles, a common strategy involves the reaction of thiourea with an appropriately substituted α-halocarbonyl precursor, which, in this case, would contain the aldehyde or a protected aldehyde functional group.
The general workflow from synthesis to validated product is a critical process for ensuring experimental reproducibility.
Caption: Workflow from synthesis to structural validation.
Mandatory Characterization Protocols
To authoritatively confirm the identity of the synthesized this compound, and thus its molecular weight, the following characterization techniques are essential.
Protocol 1: Mass Spectrometry (MS)
-
Objective: To directly measure the mass-to-charge ratio (m/z) of the molecule, providing experimental confirmation of its molecular weight.
-
Methodology (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ corresponding to the free base (C4H4N2OS, MW = 128.15) should be observed at m/z ≈ 129.01.
-
The presence of this ion confirms the mass of the core molecule.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the presence of key functional groups (amine, aldehyde, thiazole ring).
-
Methodology (¹H and ¹³C NMR):
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire a ¹H NMR spectrum. Expect to observe distinct signals for the aldehyde proton (CHO), the thiazole ring proton, and the amine protons (NH₂). The chemical shifts and coupling patterns must match the expected structure.
-
Acquire a ¹³C NMR spectrum. Expect signals corresponding to the aldehyde carbonyl carbon, and the carbons of the thiazole ring.
-
The resulting spectra provide an unambiguous structural fingerprint of the molecule.
-
Protocol 3: Elemental Analysis
-
Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
-
Methodology:
-
Submit a pure, dry sample for combustion analysis.
-
Compare the experimental percentages of C, H, N, and S with the theoretical values calculated from the molecular formula C4H5ClN2OS.
-
A close correlation (typically within ±0.4%) provides strong evidence for the assigned molecular formula.
-
Strategic Importance in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib.[4][5] this compound serves as a critical starting material for creating novel derivatives due to its two reactive functional handles: the primary amine and the aldehyde.[1]
-
The amine group allows for derivatization through acylation, sulfonylation, or coupling reactions to build more complex structures.
-
The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, or condensations to introduce diverse substituents at the 5-position of the thiazole ring.
This dual functionality makes it a valuable building block for generating libraries of compounds for screening against various biological targets. The strategic modification at the 5-position has been shown to significantly influence the therapeutic potential of 2-aminothiazole derivatives, impacting their anticancer and antimicrobial activities.[6]
Caption: Role as a versatile drug discovery building block.
Safety, Handling, and Storage
For maintaining the integrity of this compound and ensuring user safety, adherence to proper laboratory procedures is paramount.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]
-
Storage: The compound should be stored in a dark place under an inert atmosphere to maintain its stability and purity.[1] Room temperature storage is generally acceptable, but refer to the supplier's specific recommendations.
References
- 1. Buy this compound | 920313-27-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Hantzsch Synthesis for 2-Aminothiazole Derivatives
Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to engage in a wide range of biological interactions, making it a fundamental component of numerous pharmaceuticals.[3][4] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Notably, clinically approved drugs like Dasatinib (an anticancer agent) and Alpelisib feature the 2-aminothiazole nucleus, highlighting its significance in modern therapeutics.[2]
Given its importance, the development of efficient, robust, and scalable synthetic routes to 2-aminothiazole derivatives is a critical endeavor for researchers in drug discovery. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing this vital heterocycle.[5][7][8] The classical approach involves the condensation of an α-haloketone with a thioamide.[8] This guide provides a detailed exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, focusing on its mechanistic underpinnings, modern one-pot protocol variations, and practical, field-proven insights for laboratory application.
The Reaction Mechanism: A Stepwise View of Thiazole Formation
The trustworthiness of a synthetic protocol is rooted in a deep understanding of its underlying mechanism. The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[9][10]
The Core Reaction: α-Haloketone + Thiourea → 2-Aminothiazole
Mechanistic Steps:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.[9][11] The choice of a good leaving group on the ketone (typically Br or Cl) is crucial for this initial step to proceed efficiently.
-
Intramolecular Cyclization: Following the initial S-alkylation, one of the nitrogen atoms of the isothiouronium intermediate acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the ketone moiety, leading to the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative.[9]
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate. This dehydration event is acid-catalyzed (the hydrohalic acid generated in the first step can facilitate this) and results in the formation of a stable, aromatic 2-aminothiazole ring, which is the thermodynamic driving force for the reaction.[11]
Below is a diagram illustrating the complete mechanistic pathway.
Caption: The Hantzsch mechanism involves S-alkylation, cyclization, and dehydration.
Protocol Evolution: The One-Pot Synthesis Advantage
While the classical Hantzsch synthesis is robust, it requires the use of α-haloketones, which are often lachrymatory, toxic, and may need to be prepared in a separate step. A significant advancement in both efficiency and laboratory safety is the development of one-pot procedures.[12] In this superior approach, the α-haloketone is generated in situ from a readily available ketone and a halogen source.[1][13]
This strategy involves mixing the starting ketone, thiourea, and a halogenating agent (such as I₂, Br₂, or copper(II) bromide) in a single reaction vessel.[12][14][15] The ketone is first halogenated at the α-position, and the resulting α-haloketone intermediate is immediately consumed by thiourea in the subsequent cyclization steps, all without isolation.[1]
Key Advantages of the One-Pot Method:
-
Enhanced Safety: Avoids the handling and storage of unstable and irritating α-haloketone reagents.
-
Improved Efficiency: Reduces the number of operational steps, saving time and resources by eliminating the need for intermediate separation and purification.[12]
-
Atom Economy: Aligns with the principles of green chemistry by minimizing waste.
Detailed Experimental Protocol: One-Pot Synthesis of a 4-Aryl-2-Aminothiazole Derivative
This protocol provides a general, self-validating procedure for the synthesis of a 4-aryl-2-aminothiazole derivative from an aromatic methyl ketone and thiourea using copper(II) bromide as an efficient in situ brominating agent.[12]
PART 1: Materials & Equipment
-
Reagents:
-
Aromatic Methyl Ketone (e.g., Acetophenone)
-
Thiourea
-
Copper(II) Bromide (CuBr₂)
-
Solvent (e.g., Ethyl Acetate or Ethanol)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution (5-10%)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
PART 2: Reaction Setup & Procedure
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic methyl ketone (10 mmol, 1.0 eq.).
-
Solvent Addition: Add ethyl acetate or ethanol (30-40 mL). Stir the mixture at room temperature until the ketone is fully dissolved.
-
Addition of Thiourea: Add thiourea (12 mmol, 1.2 eq.) to the solution.
-
Expert Insight: A slight excess of thiourea is often used to ensure the complete consumption of the valuable ketone starting material.
-
-
Addition of Brominating Agent: Add copper(II) bromide (22 mmol, 2.2 eq.) to the stirring suspension.[12]
-
Causality Note: CuBr₂ serves a dual role. It acts as the bromine source for the in situ α-bromination of the ketone. Two equivalents are required as one is consumed in the bromination and the other is involved in the reaction mechanism.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 77°C for ethyl acetate). Maintain vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[9] The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting ketone spot.
PART 3: Work-up & Product Isolation
-
Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Neutralization & Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a 5% aqueous sodium bicarbonate solution while stirring.[9]
-
Causality Note: This step is critical. It neutralizes the hydrobromic acid (HBr) generated during the reaction. The 2-aminothiazole product is often soluble in its protonated (salt) form but precipitates as the neutral free base upon basification.
-
-
Filtration: A solid precipitate of the crude 2-aminothiazole derivative should form. Collect this solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected filter cake thoroughly with deionized water (2 x 50 mL) to remove any inorganic salts (like NaBr and copper salts).
-
Drying: Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely. The yield can be determined once the product is fully dry.[9]
PART 4: Purification & Characterization
-
Purity Assessment: The crude product is often of sufficient purity for many applications.[9] Purity can be checked by melting point determination and TLC analysis.
-
Purification (if required): For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture). Column chromatography can also be employed for challenging separations.[16]
-
Characterization: Confirm the identity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[7]
Caption: General workflow for the one-pot Hantzsch synthesis.
Data Summary: Substrate Scope & Versatility
The one-pot Hantzsch synthesis is highly versatile, accommodating a wide range of substituents on both the aromatic ketone and the thiourea component. This allows for the generation of diverse libraries of 2-aminothiazole derivatives for structure-activity relationship (SAR) studies.[12]
| Entry | Aromatic Ketone | N-Substituted Thiourea | Product Yield (%) | Reference |
| 1 | Acetophenone | Thiourea | 87 | [12] |
| 2 | 4'-Methoxyacetophenone | Thiourea | 90 | [12] |
| 3 | 4'-Fluoroacetophenone | Thiourea | 85 | [12] |
| 4 | 2-Acetylnaphthalene | Thiourea | 82 | [12] |
| 5 | Acetophenone | N-Phenylthiourea | 81 | [12] |
| 6 | 4'-Fluoroacetophenone | N-Phenylthiourea | 70 | [12] |
| 7 | 2-Acetylnaphthalene | N-Allylthiourea | 78 | [12] |
Table demonstrates the good to excellent yields achieved with various electron-donating and electron-withdrawing groups on the aryl ketone, as well as with different N-substituted thioureas.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive brominating agent.- Incorrect stoichiometry.- Sub-optimal solvent or temperature. | - Use fresh, high-purity CuBr₂ or another halogen source.- Carefully verify the molar ratios of reactants.[16]- Screen alternative solvents (e.g., methanol, ethanol) and ensure the reaction is at a sufficient reflux temperature.[16] |
| Formation of Side Products | - Reaction time too long or temperature too high.- Presence of other reactive functional groups. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Consider protecting sensitive functional groups on the ketone or thiourea prior to the reaction.[16] |
| Difficult Product Isolation | - Product is soluble in the work-up solution.- Formation of an oil instead of a solid. | - After neutralization, cool the mixture in an ice bath to encourage precipitation.- If an oil forms, try to induce crystallization by scratching the inside of the beaker or adding a seed crystal. If this fails, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the crude product for purification by chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. synarchive.com [synarchive.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
Introduction: The Significance of 2-Aminothiazoles & The Need for Synthetic Efficiency
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug development. This heterocyclic motif is present in a wide array of pharmaceuticals, exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The classical method for constructing this valuable core structure is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea derivative. While effective, conventional heating methods for this synthesis often require long reaction times, high temperatures, and can lead to the formation of side products, complicating purification and reducing overall yield.
In the fast-paced environment of drug discovery, efficiency is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses the limitations of conventional heating.[3][4] By utilizing microwave irradiation, chemical transformations can be achieved in a fraction of the time, often with significantly higher yields and purity.[5][6] This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted synthesis of 2-aminothiazole derivatives, designed for researchers and scientists seeking to optimize their synthetic workflows.
The Science of Microwave Synthesis: Beyond the Kitchen Appliance
Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through conduction and convection, microwave synthesis involves direct, volumetric heating of the reaction mixture.[7][8] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the sample.
The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, which translates directly into thermal energy.[8][9][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and resistance within the solution leads to the dissipation of energy as heat.[9][11]
This direct energy transfer is incredibly fast and efficient, leading to a rapid and uniform rise in temperature throughout the reaction volume. This eliminates the "wall effect" seen in conventional heating, where the vessel walls are hotter than the bulk of the solution, often leading to localized overheating and decomposition of sensitive compounds. The result is a cleaner, faster, and more energy-efficient chemical process.[3][4][11]
The Hantzsch Synthesis Under Microwave Irradiation: A Perfect Match
The Hantzsch synthesis of 2-aminothiazoles is particularly amenable to microwave acceleration. The reaction proceeds through polar intermediates and is often conducted in polar solvents, which couple efficiently with microwave energy.[12] Modern variations of this reaction often employ a one-pot strategy where the hazardous and lachrymatory α-haloketone intermediate is generated in situ. This is commonly achieved by reacting a ketone with a halogen source like N-Bromosuccinimide (NBS) or iodine, immediately before condensation with thiourea.[13][14][15] This approach not only improves the safety profile of the reaction but is also highly efficient under microwave conditions.
Experimental Protocol: One-Pot Synthesis of 4-Phenyl-2-aminothiazole
This protocol details a reliable and rapid one-pot synthesis of a model 2-aminothiazole derivative using a dedicated microwave synthesis reactor.
Materials and Equipment:
-
Reagents: Acetophenone, Thiourea, Iodine, Ethanol (ACS grade or higher).
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vial with a snap-on cap and septum, magnetic stir bar, analytical balance, TLC plates (silica gel), filtration apparatus (Büchner funnel), recrystallization glassware.
Workflow Overview
Caption: Experimental workflow for microwave-assisted 2-aminothiazole synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, combine acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[2]
-
Solvent Addition: Add 3-5 mL of ethanol to the vial.
-
Reactor Setup: Securely cap the vial and place it in the cavity of the microwave synthesis reactor. Program the instrument with the following parameters:
-
Power: 170 W (or set to temperature control)
-
Temperature: 110°C
-
Pressure: Max 250 psi (as a safety limit)
-
Ramp Time: 2 minutes
-
Hold Time: 10-15 minutes
-
-
Reaction Monitoring: After irradiation and cooling, the reaction's completion can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 8:2 petroleum ether:ethyl acetate).[16]
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove any unreacted starting materials and salts. The final product can be purified by recrystallization from hot ethanol to yield the pure 4-phenyl-2-aminothiazole.[2][16]
Safety Precautions:
-
Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not equipped to handle the pressures generated during these reactions and can be extremely dangerous.
-
Handle iodine in a well-ventilated fume hood.
-
Ensure reaction vials are not filled more than two-thirds full to allow for expansion.
Data and Performance: A Comparative Analysis
The advantages of the microwave-assisted approach become evident when compared directly with conventional heating methods.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 8 - 10 hours | 5 - 15 minutes | [2][16] |
| Typical Yield | 45% - 65% | 85% - 95% | [6][16][17] |
| Heating Method | Oil bath or heating mantle | Direct microwave irradiation | [8] |
| Process | Refluxing in solvent | Sealed vessel irradiation | [2] |
| Purity | Often requires column chromatography | High purity after recrystallization | [5] |
Troubleshooting and Optimization Insights
-
Low Yield: If the yield is lower than expected, consider increasing the reaction hold time in 5-minute increments. Alternatively, a higher reaction temperature (e.g., 120-130°C) may be beneficial, provided the solvent's boiling point and the vessel's pressure rating allow for it. The choice of solvent is critical; highly polar, high-boiling point solvents like DMF, DMSO, or PEG-400 can be excellent alternatives as they couple very efficiently with microwaves.[15]
-
Incomplete Reaction: Ensure the purity of the starting materials. If the reaction still stalls, a slight increase in microwave power or temperature can help overcome the activation energy barrier more effectively.[8]
-
Side Product Formation: The rapid and uniform heating of MAOS typically minimizes side product formation.[5] However, if impurities are observed, reducing the reaction temperature or hold time may favor the kinetic product and improve selectivity.
Conclusion: A Superior Method for Modern Synthesis
Microwave-assisted synthesis represents a significant advancement over conventional methods for the preparation of 2-aminothiazole derivatives. The technology offers unparalleled speed, leading to dramatic reductions in reaction times from hours to mere minutes. This acceleration, combined with consistently higher product yields and improved purity, streamlines the synthetic and purification processes. By embracing MAOS, researchers in drug development and organic synthesis can significantly enhance their productivity, reduce energy consumption, and adhere to the principles of green chemistry, ultimately accelerating the pace of discovery.[4]
References
- 1. jusst.org [jusst.org]
- 2. jusst.org [jusst.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. ijper.org [ijper.org]
- 11. ajrconline.org [ajrconline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rjpbcs.com [rjpbcs.com]
- 17. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Kinase Inhibitors Utilizing 2-Aminothiazole-5-carbaldehyde HCl as a Key Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its significance is particularly pronounced in the field of oncology, where it serves as a cornerstone for a variety of potent protein kinase inhibitors.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.
The clinical success of drugs like Dasatinib , a potent inhibitor of BCR-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML), has cemented the 2-aminothiazole scaffold as a validated pharmacophore.[3][4] This has spurred extensive research into novel synthetic routes and analogues to improve potency, selectivity, and pharmacokinetic properties.
While many synthetic strategies commence from 2-aminothiazole-5-carboxylate esters or amides, 2-Aminothiazole-5-carbaldehyde Hydrochloride offers a unique and versatile entry point. The aldehyde functional group is a highly reactive handle, enabling a diverse range of chemical transformations. This application note provides a detailed guide on leveraging this specific starting material to construct the core structures of advanced kinase inhibitors, with a focus on pathways leading to Dasatinib analogues. We will detail the core chemical principles, provide step-by-step protocols, and explore alternative synthetic strategies that showcase the aldehyde's versatility.
Core Chemical Principles and Synthetic Strategy
The primary challenge in utilizing 2-aminothiazole-5-carbaldehyde for the synthesis of Dasatinib-like structures is the conversion of the C5-aldehyde group into a C5-carboxamide. Our central strategy involves a robust and high-yielding two-step sequence:
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Amide Coupling: Formation of the target amide bond with a desired aryl amine.
This approach transforms the starting material into a key intermediate, 2-amino-N-(aryl)thiazole-5-carboxamide , which is a direct precursor to the final kinase inhibitor.
Key Transformation: Oxidation of the Aldehyde
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like 2-aminothiazole-5-carbaldehyde, which contains a potentially sensitive and electron-rich heterocyclic system, a mild and selective method is required. The Pinnick oxidation is exceptionally well-suited for this purpose.[5][6]
Causality Behind Experimental Choice: The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered at a mildly acidic pH, is renowned for its high functional group tolerance and its ability to oxidize a wide array of aldehydes, including α,β-unsaturated and heteroaromatic systems, without causing unwanted side reactions.[5][7] The use of a chlorine scavenger, such as 2-methyl-2-butene, is critical to quench the reactive hypochlorous acid (HOCl) byproduct, preventing chlorination of the electron-rich thiazole ring or other sensitive groups.[6]
Key Transformation: Amide Bond Formation
Once the 2-aminothiazole-5-carboxylic acid is obtained, the next crucial step is coupling it with the appropriate aniline. In the synthesis of Dasatinib, this is 2-chloro-6-methylaniline. Due to the steric hindrance of this particular aniline, standard coupling conditions may be sluggish.[4]
Causality Behind Experimental Choice: The use of modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is recommended. These reagents form a highly activated ester intermediate in situ, which readily reacts with the sterically hindered amine to provide the desired amide in good yield.
Synthetic Workflow and Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of a Dasatinib analogue starting from 2-aminothiazole-5-carbaldehyde HCl.
Diagram: Overall Synthetic Workflow
Caption: Synthetic workflow from the starting aldehyde to a final Dasatinib analogue.
Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Key Intermediate)
Step 1.1: Pinnick Oxidation of 2-Aminothiazole-5-carbaldehyde
-
Reagent Preparation: Prepare a buffer solution by dissolving sodium dihydrogen phosphate (NaH₂PO₄) in water (e.g., 1 M solution).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole-5-carbaldehyde HCl (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).
-
Addition of Scavenger: Add 2-methyl-2-butene (4.0-5.0 eq) to the solution. This is crucial to prevent side reactions.[6]
-
Initiation of Oxidation: To the stirring solution, add the NaH₂PO₄ buffer to maintain a pH between 4 and 5. Then, add a solution of sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq) in water dropwise over 30 minutes. Use an ice bath to maintain the temperature below 25 °C, as the reaction is exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-4 hours).
-
Workup: Once complete, cool the reaction mixture to 0 °C and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Isolation: Adjust the pH of the aqueous solution to ~3 with 1M HCl. The product, 2-aminothiazole-5-carboxylic acid, may precipitate. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be used directly in the next step or purified by recrystallization.[8]
Step 1.2: Amide Coupling with 2-chloro-6-methylaniline
-
Reaction Setup: To a solution of 2-aminothiazole-5-carboxylic acid (1.0 eq) from the previous step in anhydrous DMF, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 2-chloro-6-methylaniline (1.1 eq) to the activated mixture.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor for the disappearance of the carboxylic acid starting material by TLC or LC-MS.
-
Workup and Purification: Upon completion, pour the reaction mixture into water, which should precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude solid can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]
Protocol 2: Synthesis of Dasatinib from the Key Intermediate
Step 2.1: N-Arylation with Dichloropyrimidine
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the carboxamide intermediate from Protocol 1 (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.2 eq) in anhydrous tetrahydrofuran (THF).[4]
-
Base Addition: Cool the mixture in an ice bath. Slowly add a solution of sodium tert-butoxide (NaOtBu, 3.5 eq) in THF. The addition should be controlled to keep the internal temperature between 10-20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5-2 hours.
-
Workup: Cool the reaction back to 0-5 °C and quench by the slow addition of 2M HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry to yield the N-arylated intermediate.[4]
Step 2.2: Final Side-Chain Addition
-
Reaction Setup: Suspend the N-arylated intermediate (1.0 eq) in a suitable solvent such as n-butanol or dioxane.
-
Nucleophilic Substitution: Add 1-(2-hydroxyethyl)piperazine (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours, monitoring by LC-MS.
-
Isolation and Purification: After cooling, the product can often be precipitated by adding an anti-solvent like water or hexane. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield Dasatinib.
Alternative Synthetic Routes from 2-Aminothiazole-5-carbaldehyde
The aldehyde functionality is not limited to oxidation. Its reactivity can be harnessed to create diverse molecular scaffolds, moving beyond the Dasatinib framework.
Diagram: Alternative Synthetic Pathways
Caption: Alternative synthetic pathways utilizing the aldehyde functional group.
-
Reductive Amination: The aldehyde can be directly reacted with a primary or secondary amine to form a Schiff base (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[9] This one-pot procedure is highly efficient for creating aminomethyl linkages, providing access to a different class of kinase inhibitors where the rigid amide linker is replaced by a more flexible amine linker.
-
Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with active methylene compounds (e.g., malononitrile, cyanoacetates) can be used to generate α,β-unsaturated systems.[1] These Michael acceptors are valuable intermediates for further elaboration, including the synthesis of pyran or pyrimidine-fused heterocyclic systems.[1][2]
Data Summary
Table 1: Representative Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| Thiazole formation from β-ethoxyacrylamide | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 95% | [4] |
| N-Arylation of Carboxamide Intermediate | 2-Amino...thiazole-5-carboxamide | 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N...thiazole-5-carboxamide | 86% | [4] |
Note: Yields for the Pinnick oxidation are substrate-dependent but are generally high (70-95%) for heteroaromatic aldehydes.[5]
Table 2: Biological Activity of Representative 2-Aminothiazole Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |
| Dasatinib | Bcr-Abl, Src | < 1 | Various | [3] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Not specified | 16,300 | K563 (Leukemia) | [3] |
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application of 2-Aminothiazole Derivatives in Antimicrobial Drug Discovery: A Technical Guide
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This technical guide provides an in-depth exploration of the application of 2-aminothiazole derivatives in the discovery of new antimicrobial drugs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic chemistry, mechanisms of action, structure-activity relationships, and provide detailed protocols for the synthesis and evaluation of these promising compounds.
The 2-Aminothiazole Scaffold: A Versatile Core for Antimicrobial Agents
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a variety of natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antiparasitic activities.[1] Its versatility allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[2][3][4] Several clinically approved drugs, such as the antibacterial agent Cefdinir and the antifungal Abafungin, feature the 2-aminothiazole core, highlighting its therapeutic potential.[5][6]
Synthetic Strategies for 2-Aminothiazole Derivatives
The construction of the 2-aminothiazole ring can be achieved through several synthetic routes. The most prominent and widely used method is the Hantzsch thiazole synthesis.[7][8][9]
The Hantzsch Thiazole Synthesis
This classical method involves the condensation of an α-haloketone with a thiourea derivative.[9][10][11] The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.
Protocol: Hantzsch Synthesis of a 4-Aryl-2-aminothiazole Derivative [8][12]
This protocol describes the synthesis of 4-phenylthiazol-2-amine as a representative example.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-bromoacetophenone in ethanol.
-
Add 1.1 equivalents of thiourea to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 1-3 hours.[8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water, which should induce the precipitation of the product.[8]
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.[8]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.[8]
-
Dry the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent such as an ethanol/water mixture.[8]
-
Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualization of the Hantzsch Synthesis Workflow:
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Antimicrobial Activity and Spectrum
2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[13][14][15] Notably, some derivatives have shown efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives
| Derivative Class | Target Organism | MIC Range (µg/mL) | Reference(s) |
| Piperazinyl derivatives | Staphylococcus aureus (including MRSA) | 4 - 8 | [2] |
| Escherichia coli | 8 | [2] | |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4 - 16 | [2] |
| Staphylococcus epidermidis | 4 - 16 | [2] | |
| Coumarinylthiazoles | Staphylococcus aureus | Zone of inhibition >18.0 mm | [6] |
| Bacillus subtilis | Zone of inhibition ≥18.0 mm | [6] | |
| Functionally substituted 2-aminothiazoles | Enterococcus cloacae | Potent activity | [16][17] |
| Various fungal strains | 0.06 - 0.47 | [18] |
Mechanism of Action
The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse and depend on the specific substitutions on the thiazole ring. Some of the reported mechanisms include:
-
Inhibition of Cell Wall Synthesis: Certain derivatives have been shown to inhibit enzymes crucial for bacterial cell wall biosynthesis, such as MurB.[16][17]
-
Disruption of Fungal Cell Membranes: In fungi, some 2-aminothiazole compounds are proposed to inhibit CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[16][17]
-
Inhibition of DNA Gyrase: Molecular docking studies have suggested that some 2-aminothiazole hybrids can target bacterial DNA gyrase, an enzyme involved in DNA replication.[7][19]
Visualization of a Proposed Mechanism of Action:
Caption: Proposed mechanisms of antimicrobial action for 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents. For 2-aminothiazole derivatives, the following SAR observations have been made:
-
Substituents at the 2-amino group: Modifications at this position significantly influence the antimicrobial activity. Acylation or the introduction of Schiff bases can lead to enhanced potency.[2]
-
Substituents at the 4-position: The nature of the substituent at the 4-position of the thiazole ring plays a critical role. Aryl groups, particularly those with electron-withdrawing or halogen substituents, often contribute to increased activity.[19][20]
-
Hybrid Molecules: "Clubbing" the 2-aminothiazole scaffold with other heterocyclic rings, such as pyrazoline or quinoline, has been a successful strategy to develop hybrid compounds with enhanced antimicrobial properties.[19][20]
Protocols for Antimicrobial Evaluation
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
Materials:
-
Test compounds (2-aminothiazole derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum, no compound)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate.
-
Aseptically pick 3-5 colonies and inoculate them into a suitable broth.
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include positive, negative, and growth controls on each plate.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.
-
-
Determination of MIC:
Visualization of the Broth Microdilution Workflow:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
2-Aminothiazole derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial agents. Their synthetic accessibility, chemical versatility, and broad spectrum of activity make them attractive scaffolds for further development. Future research should focus on the continued exploration of the vast chemical space around the 2-aminothiazole core, the elucidation of novel mechanisms of action, and the optimization of lead compounds to improve their efficacy, safety, and pharmacokinetic profiles. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the advancement of antimicrobial drug discovery and help address the critical challenge of antimicrobial resistance.
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jchemrev.com [jchemrev.com]
- 8. benchchem.com [benchchem.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]
- 17. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole-5-carboxamide core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocycle is a key structural motif in numerous kinase inhibitors, including the anti-cancer drug Dasatinib, highlighting its significance in the development of targeted therapies.[3][4][5] The efficient and scalable synthesis of these molecules is therefore of paramount importance for researchers, scientists, and drug development professionals.[6]
This comprehensive guide provides an in-depth analysis of the most prominent large-scale synthetic protocols for 2-aminothiazole-5-carboxamides. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, process optimization strategies, and critical safety and environmental considerations essential for successful industrial-scale production.
Comparative Analysis of Major Synthetic Routes
The selection of a synthetic route for large-scale production is a multifactorial decision, balancing efficiency, cost, safety, and environmental impact. Below is a comparative overview of the leading strategies for synthesizing 2-aminothiazole-5-carboxamides.
| Metric | Route A: Convergent (from β-Ethoxyacrylamide) | Route B: Mucochloric Acid-Based Synthesis | Route C: Traditional Hantzsch Synthesis |
| Overall Yield | High (typically >70%)[7] | Moderate to High (60-70%)[8] | Variable, often lower in multi-step sequences |
| Number of Steps | Fewer steps, convergent approach[6] | Multi-step, linear sequence[9] | Can be a one-pot reaction, but often requires prior synthesis of α-haloketone[10][11] |
| Scalability | Excellent, avoids hazardous intermediates[7] | Good, utilizes readily available starting material[9] | Challenging due to handling of lachrymatory and toxic α-haloketones and potential exotherms[12] |
| Cost-Effectiveness | Potentially higher due to specialized starting materials | High, utilizes an inexpensive starting material | Can be cost-effective if starting materials are cheap, but purification costs can be high |
| Safety Profile | Favorable; avoids highly toxic reagents[7] | Requires handling of corrosive mucochloric acid and thionyl chloride[1][13] | Significant hazards associated with α-haloketones and thiourea[14][15] |
| Green Chemistry | Good atom economy, fewer steps | Generates significant waste streams | Poor atom economy, use of hazardous reagents[16] |
Detailed Synthetic Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for the most viable large-scale synthetic routes. The rationale behind key experimental choices is explained to provide a deeper understanding of the process.
Route A: The Convergent Approach from β-Ethoxyacrylamide
This is often the preferred route for large-scale synthesis due to its high efficiency, convergence, and favorable safety profile. The key is the pre-formation of the amide bond, followed by the thiazole ring construction.[6][7]
Workflow Diagram:
Figure 1: Convergent synthesis of 2-aminothiazole-5-carboxamides.
Detailed Protocol (Example: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide): [7]
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a cooled (0-5 °C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture and add 1N hydrochloric acid.
-
Concentrate the mixture under reduced pressure and dilute with toluene.
-
Stir the resulting slurry, cool to 0 °C, filter, wash with cold water, and dry to afford the desired acrylamide.
-
Expert Insight: The use of pyridine is crucial to neutralize the HCl generated during the acylation. Careful temperature control is necessary to prevent side reactions.
Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
To a solution of the acrylamide from Step 1 (1.0 eq) in a mixture of dioxane and water, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add thiourea (1.1 eq) and heat the reaction mixture to 80 °C for 2 hours.
-
Cool the solution and add concentrated ammonium hydroxide to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the final product.
-
Expert Insight: The chemoselective α-bromination of the β-ethoxyacrylamide is a key step. The subsequent one-pot cyclocondensation with thiourea is highly efficient and avoids the isolation of the potentially unstable α-bromo intermediate.[3] This "one-pot" approach significantly improves the process efficiency and is a hallmark of a well-designed large-scale synthesis.
Route B: Mucochloric Acid-Based Synthesis
This route is attractive for its use of a readily available and inexpensive starting material, mucochloric acid.[9] The synthesis proceeds through a 2,3-dichloroacrylic acid intermediate.
Workflow Diagram:
Figure 2: Synthesis of 2-aminothiazole-5-carboxamides from mucochloric acid.
Detailed Protocol (General Steps): [8][9]
Step 1: Preparation of 2,3-dichloroacrylic acid from Mucochloric Acid
-
Charge a reaction vessel with water and caustic soda solution and heat to 40°C.
-
Slowly add mucochloric acid, maintaining the temperature between 10-50°C.
-
Stir for 1 hour at 40°C after the addition is complete.
-
Cool to 25°C and add hydrochloric acid.
-
Further cool to 0°C, stir, and filter the resulting suspension to obtain 2,3-dichloroacrylic acid.
Step 2: Formation of 2,3-dichloroacryloyl chloride
-
React 2,3-dichloroacrylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
Distill the product under reduced pressure.
Step 3: Amidation and Subsequent Reactions
-
React the 2,3-dichloroacryloyl chloride with the desired substituted aniline in the presence of a base (e.g., potassium hydrogencarbonate) in a biphasic solvent system (e.g., toluene/water).
-
The resulting N-aryl-2,3-dichloroacrylamide is then treated with an alkanolate (e.g., sodium methanolate) to yield a β-alkoxy-α-chloroacrylamide intermediate.
-
This intermediate is then reacted with thiourea in an acidic medium (e.g., HCl in acetic acid) to form the final 2-aminothiazole-5-carboxamide.
-
Expert Insight: This route is well-suited for large-scale production due to the low cost of mucochloric acid.[9] However, it involves multiple steps and the use of corrosive reagents like thionyl chloride and strong acids, requiring robust equipment and stringent safety protocols.
Route C: The Traditional Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for thiazole formation.[10][11] However, its application on a large scale for 2-aminothiazole-5-carboxamides can be challenging.
Workflow Diagram:
Figure 3: The traditional Hantzsch thiazole synthesis.
Challenges in Large-Scale Hantzsch Synthesis:
-
α-Halocarbonyl Instability: The α-halocarbonyl starting materials can be unstable and are often lachrymatory and toxic, posing significant handling challenges at scale.[12]
-
Exothermic Reaction: The cyclocondensation reaction is often exothermic and requires careful temperature control to prevent runaway reactions.
-
Byproduct Formation: Side reactions can lead to the formation of impurities that are difficult to remove, complicating the purification process.[12]
-
Linear Synthesis: When applied to 2-aminothiazole-5-carboxamides, this route often involves a more linear approach, which can be less efficient than convergent strategies.[6]
Protocol Considerations:
While a one-pot Hantzsch reaction is possible, a more controlled approach for large-scale synthesis often involves the prior synthesis and purification of the α-halocarbonyl compound. The reaction is typically carried out in a protic solvent like ethanol. The product is often isolated by basification of the reaction mixture to precipitate the free base.[12]
-
Expert Insight: Due to the aforementioned challenges, the traditional Hantzsch synthesis is often less favored for the large-scale production of 2-aminothiazole-5-carboxamides compared to the convergent route from β-ethoxyacrylamide. However, for certain substitution patterns or when cost is the primary driver and appropriate safety infrastructure is in place, it can still be a viable option.
Green Chemistry and Sustainability Assessment
The pharmaceutical industry is increasingly focusing on developing more sustainable manufacturing processes. Green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor are crucial tools for evaluating the environmental footprint of a synthetic route.[17][18][19][20]
-
Process Mass Intensity (PMI): This metric is calculated as the total mass of all materials (raw materials, solvents, reagents, process water) used in a process divided by the mass of the final product. A lower PMI indicates a more efficient and greener process.
-
E-Factor: This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a more environmentally friendly process.
Qualitative Assessment of the Synthetic Routes:
-
Route A (Convergent): This route generally has a more favorable green chemistry profile due to its convergent nature, which often leads to higher overall yields and a lower PMI. The avoidance of protecting groups and hazardous reagents also contributes to a better environmental performance.[7]
-
Route B (Mucochloric Acid): While utilizing an inexpensive starting material, this multi-step linear synthesis can generate a significant amount of waste, leading to a higher E-Factor and PMI.
-
Route C (Hantzsch): The traditional Hantzsch synthesis often suffers from poor atom economy, especially when considering the synthesis of the α-halocarbonyl precursor. The use of halogenated reagents and potentially large volumes of solvents for purification can result in a high PMI.
Large-Scale Purification and Crystallization
The purification of the final 2-aminothiazole-5-carboxamide is a critical step in ensuring the quality and purity of the active pharmaceutical ingredient (API).[5][21]
Common Purification Techniques:
-
Crystallization: This is the most common and effective method for purifying solid APIs on a large scale.[22] The choice of solvent system is crucial for obtaining the desired polymorph and achieving high purity and yield. Common solvents for the recrystallization of 2-aminothiazole derivatives include:
-
Slurry Washing: After filtration, the crude product is often washed with appropriate solvents to remove residual impurities.
-
Chromatography: While highly effective for purification, large-scale preparative chromatography can be expensive and generate significant solvent waste.[23] It is typically reserved for high-value products or when crystallization is not effective.
Protocol for a Typical Large-Scale Recrystallization: [8]
-
Dissolve the crude 2-aminothiazole-5-carboxamide in a suitable solvent (e.g., THF) at an elevated temperature (e.g., 50 °C).
-
Optionally, treat the solution with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal and any insoluble matter.
-
Add an anti-solvent (e.g., hexane) slowly to induce crystallization.
-
Cool the mixture to a lower temperature (e.g., 0 °C) to maximize the yield of the crystalline product.
-
Filter the purified product, wash with a cold solvent mixture, and dry under vacuum.
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of any chemical requires a thorough understanding and mitigation of potential hazards.
Key Reagent Hazards:
-
N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause skin and eye irritation.[6][15][24][25] It should be handled with care, avoiding contact with combustible materials.
-
Thiourea: Suspected of causing cancer and may damage the unborn child.[3][4][9][14][26] Appropriate personal protective equipment (PPE) and engineering controls are essential when handling this substance.
-
Mucochloric Acid: A corrosive substance that can cause severe skin and eye burns.[1][13][27][28] It is also toxic if swallowed.
-
Thionyl Chloride: A highly corrosive and reactive substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Hydrochloric Acid: A corrosive acid that can cause severe skin and eye damage and respiratory irritation.[29]
General Safety Practices:
-
Process Hazard Analysis (PHA): Before any large-scale synthesis, a thorough PHA should be conducted to identify and mitigate potential risks.
-
Engineering Controls: Use of fume hoods, glove boxes, and closed-system transfers to minimize exposure to hazardous materials.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and lab coats, must be worn at all times.
-
Emergency Procedures: Ensure that emergency procedures are in place and that all personnel are trained on how to respond to spills, fires, and other incidents.
Conclusion
The large-scale synthesis of 2-aminothiazole-5-carboxamides is a critical undertaking in the development of many important pharmaceuticals. While several synthetic routes exist, the convergent approach starting from β-ethoxyacrylamides often presents the most advantageous combination of efficiency, scalability, and safety for industrial production. The mucochloric acid-based route offers a cost-effective alternative, though it requires careful management of a more linear and hazardous process. The traditional Hantzsch synthesis, while historically significant, presents scalability challenges that often make it less suitable for large-scale campaigns.
Ultimately, the choice of the optimal synthetic route will depend on a careful evaluation of the specific target molecule, available resources, and the desired scale of production. By understanding the intricacies of each method, and by prioritizing safety, efficiency, and sustainability, researchers and drug development professionals can successfully navigate the complexities of large-scale 2-aminothiazole-5-carboxamide synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. carlroth.com [carlroth.com]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 18. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 19. Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI) – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 20. scientificupdate.com [scientificupdate.com]
- 21. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 22. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bachem.com [bachem.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. chemscience.com [chemscience.com]
- 26. redox.com [redox.com]
- 27. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.cn [sigmaaldrich.cn]
- 29. carlroth.com [carlroth.com]
Green chemistry approaches to 2-aminothiazole synthesis.
An Application Guide to Green Synthetic Methodologies for 2-Aminothiazoles
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Traditional synthetic routes, most notably the Hantzsch synthesis, often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety challenges.[3][4] This guide provides researchers, chemists, and drug development professionals with a detailed overview and actionable protocols for green, sustainable approaches to 2-aminothiazole synthesis. We will explore methodologies that align with the principles of green chemistry, including microwave irradiation, ultrasonic activation, and mechanochemistry, as well as the use of eco-friendly solvents and reusable catalysts. The focus is not merely on procedural steps but on the underlying principles that make these methods efficient, safe, and environmentally benign.
The Imperative for Greener Synthesis
The Hantzsch thiazole synthesis, the classical method for creating this scaffold, involves the condensation of an α-haloketone with a thiourea derivative.[4][5] While effective, this pathway often necessitates the pre-synthesis and isolation of lachrymatory and toxic α-haloketones and frequently employs high-boiling point organic solvents, leading to significant waste generation and energy consumption. Green chemistry offers a paradigm shift, aiming to reduce or eliminate hazardous substances, maximize atom economy, and enhance energy efficiency. The following sections detail modern, field-proven techniques that achieve these goals for 2-aminothiazole synthesis.
General Reaction Pathway: The Hantzsch Condensation
Most green approaches are innovative modifications of the Hantzsch condensation reaction. The core transformation involves the reaction of a ketone, a halogen source (or an in situ generated α-haloketone intermediate), and thiourea.
Caption: Generalized mechanism for Hantzsch 2-aminothiazole synthesis.
Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Rationale: Microwave irradiation provides rapid, uniform heating of the reaction mixture through dielectric polarization, drastically reducing reaction times from hours to minutes.[6][7] This efficiency minimizes the formation of side products and often leads to higher yields and cleaner reaction profiles.[8] The sealed-vessel nature of microwave reactors allows for reactions to be performed safely at temperatures above the solvent's boiling point, further accelerating the process. This method is considered green due to its remarkable energy efficiency and speed.[9]
Protocol 2.1: Solvent-Free, Solid-Support Microwave Synthesis
This protocol adapts a solvent-free approach using a solid support, which simplifies purification and minimizes waste. It is based on the condensation of substituted acetophenones with thiourea and iodine.[8]
Experimental Workflow:
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 7. medmedchem.com [medmedchem.com]
- 8. jusst.org [jusst.org]
- 9. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
Troubleshooting & Optimization
Purification challenges of 2-aminothiazole derivatives by column chromatography
Technical Support Center: Purifying 2-Aminothiazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chromatographic purification of 2-aminothiazole derivatives. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, experience-based answers to the common and complex challenges encountered during the column chromatography of this important class of heterocyclic compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, but its unique chemical properties often present significant purification hurdles.[1][2][3] This resource provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why are my 2-aminothiazole derivative peaks severely tailing on a standard silica gel column?
Question: I'm trying to purify my 2-aminothiazole derivative using a standard silica gel column with a hexane/ethyl acetate solvent system. The TLC plate looks promising, but on the column, the compound elutes as a long, tailing band, leading to poor separation and mixed fractions. What is causing this, and how can I achieve a sharp, symmetrical peak?
Answer (The Scientific Explanation):
This is the most common issue researchers face. The primary cause is the strong, undesirable interaction between the basic 2-amino group of your molecule and the acidic surface of the silica gel.[4]
-
Acid-Base Interaction: Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The 2-amino group on the thiazole ring is basic and can be protonated. This leads to a strong ionic interaction (cation exchange mechanism) where your positively charged compound binds tightly and unevenly to the negatively charged, deprotonated silanol sites.[5][6]
-
Secondary Interactions: This strong binding results in a non-ideal elution profile. Instead of moving smoothly through the column in a tight band, a portion of your compound molecules "stick" to the active sites on the silica and are released slowly, causing the characteristic peak tailing.[6][7] Metal impurities often found in standard silica can also chelate your compound, creating additional active sites that worsen the problem.[8][9]
Troubleshooting Protocol: Suppressing Silanol Interactions
Your goal is to prevent the strong acid-base interaction. The most effective strategy is to add a small amount of a basic modifier to your mobile phase. This modifier acts as a "silanol suppressor."[7][8]
Step-by-Step Guide:
-
Select a Modifier: The most common and effective choice is triethylamine (TEA) .[4][6][7] An alternative is ammonium hydroxide (NH₄OH), often used by adding it to the more polar component of your eluent (e.g., methanol).
-
Determine the Concentration: Start by adding 0.5% to 1% (v/v) of TEA to your pre-mixed mobile phase. For example, if your eluent is 70:30 Hexane:Ethyl Acetate, prepare 500 mL of this mixture and add 2.5 mL to 5.0 mL of TEA.
-
Equilibrate the Column: Before loading your sample, flush the column with at least 3-5 column volumes of the TEA-modified eluent. This ensures the entire silica bed is neutralized, deactivating the acidic silanol sites before your compound is introduced.[6][10]
-
Load and Elute: Load your sample and run the chromatography as usual. You should observe a significant improvement in peak shape and a reduction in tailing.
FAQ 2: I have very low recovery of my compound. Is it irreversibly stuck to the column?
Question: After running my column, I can't seem to recover all of my material. Even after flushing with a very polar solvent, a significant portion of my 2-aminothiazole derivative appears to be lost. Is it possible for the compound to bind irreversibly to silica gel?
Answer (The Scientific Explanation):
Yes, irreversible adsorption is a significant risk, especially with highly basic or multi-functionalized 2-aminothiazole derivatives. The same strong ionic interactions that cause peak tailing can, in extreme cases, lead to binding that is so strong the compound cannot be eluted with standard organic solvents.[11]
Furthermore, the silica surface can sometimes promote the degradation of sensitive compounds.[11] The acidic nature of the silica can catalyze decomposition, or the compound might oxidize while adsorbed on the high-surface-area stationary phase.
Troubleshooting Workflow: Improving Compound Recovery
If you suspect irreversible binding or degradation, a systematic approach is needed to diagnose and solve the problem. This involves modifying the mobile phase, testing compound stability, and potentially changing the stationary phase.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low recovery issues.
FAQ 3: When should I abandon silica gel and use an alternative stationary phase?
Question: I've tried adding triethylamine, but I'm still getting poor separation or low recovery. What other stationary phases are available, and in what situations should I use them?
Answer (The Scientific Explanation):
While adding a basic modifier is often sufficient, some 2-aminothiazole derivatives are particularly stubborn due to extreme basicity, the presence of multiple basic sites, or a high propensity for metal chelation. In these cases, changing the stationary phase is the most logical next step.[12][13] The goal is to use a support that is not acidic or has been chemically modified to be more inert.
Guide to Alternative Stationary Phases
The choice of stationary phase depends on the properties of your specific derivative.
| Stationary Phase | Type | Best For... | Mechanism & Key Considerations |
| Alumina (Al₂O₃) | Polar, Inorganic Oxide | Highly basic compounds that show irreversible adsorption or degradation on silica.[12] | Available in acidic, neutral, and basic grades. For 2-aminothiazoles, neutral or basic alumina is recommended to avoid strong acid-base interactions. Note that alumina may have different selectivity compared to silica. |
| Amino-propyl Silica (NH₂-Silica) | Polar, Bonded Phase | Compounds with moderate basicity where TEA is not fully effective. | The surface is functionalized with aminopropyl groups, creating a weakly basic surface.[14] This can be used in normal phase mode and helps to repel basic analytes, improving peak shape. |
| Cyano-propyl Silica (CN-Silica) | Intermediate Polarity, Bonded Phase | Versatile for compounds that are difficult to separate on silica. | Can be used in both normal-phase and reversed-phase modes. It is less polar and less acidic than bare silica, offering a different selectivity profile.[14][15] |
| Reversed-Phase Silica (C18, C8) | Non-polar, Bonded Phase | Purification of more polar 2-aminothiazole derivatives or when normal phase fails. | The silica surface is made hydrophobic. Separation is based on hydrophobicity, not polarity.[14][16] This is a fundamentally different mechanism and often requires a polar mobile phase (e.g., water/acetonitrile or water/methanol). |
Protocol: Switching to a Basic Alumina Stationary Phase
-
Select the Grade: Purchase commercially available basic or neutral alumina (Brockmann I-III activity is common for chromatography).
-
Determine the Solvent System: You must re-screen for an appropriate solvent system using TLC plates coated with alumina, not silica. The polarity scale can differ, so your original solvent system may not be optimal.
-
Pack and Run the Column: Pack the column with alumina using a similar slurry method as for silica gel. Since the stationary phase is basic, you typically do not need to add a basic modifier to the eluent.
-
Monitor Fractions: Elute your compound and monitor the fractions using alumina TLC plates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. welch-us.com [welch-us.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 13. reddit.com [reddit.com]
- 14. silicycle.com [silicycle.com]
- 15. veeprho.com [veeprho.com]
- 16. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory.
Our approach is grounded in years of field-proven experience and a deep understanding of the underlying reaction mechanisms. We aim to not only provide solutions but also to explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
FAQ 1: My Hantzsch thiazole synthesis is giving a low yield. What are the most common causes and how can I improve it?
Low yields in the Hantzsch synthesis of 2-aminothiazoles can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Purity of Starting Materials:
-
α-Haloketone Stability: α-Haloketones can be susceptible to degradation, especially in the presence of moisture.[1] Ensure your α-haloketone is pure and stored under anhydrous conditions. Degradation can lead to the formation of byproducts that consume your reagents and complicate purification.
-
Thiourea Quality: Use high-purity thiourea. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Ethanol is a common and effective solvent for the Hantzsch synthesis.[2] However, depending on the solubility of your specific reactants, other solvents like methanol or solvent mixtures may provide better results.[2] A systematic solvent screen is often a worthwhile optimization step.
-
Temperature: The reaction generally requires heating.[3] Refluxing in ethanol (around 78 °C) is a standard condition. If the reaction is sluggish, a higher boiling point solvent or the use of microwave irradiation can be beneficial.[2] Conversely, excessively high temperatures can lead to decomposition and the formation of side products.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged heating can promote side reactions.
-
Stoichiometry: While the reaction proceeds in a 1:1 molar ratio of α-haloketone to thiourea, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.[3]
-
-
Work-up Procedure:
-
Product Precipitation: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the 2-aminothiazole, which can be soluble in the reaction solvent.[3] Neutralization with a base (e.g., sodium carbonate, sodium bicarbonate, or ammonia solution) is crucial to precipitate the free base of the desired 2-aminothiazole.[3][4]
-
pH Control: Careful control of the pH during work-up is important. Excessively basic conditions can promote side reactions.
-
Table 1: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis
| Potential Cause | Troubleshooting Strategy | Rationale |
| Impure or degraded α-haloketone | Use freshly purified or commercially available high-purity α-haloketone. Store under inert gas and protect from moisture. | Ensures the active reagent is available for the desired reaction and minimizes side reactions. |
| Suboptimal solvent | Screen different solvents such as methanol, ethanol, or isopropanol. A mixture of ethanol and water can also be effective.[2] | Optimizes the solubility of reactants and facilitates the reaction. |
| Inadequate reaction temperature | Optimize the temperature. Consider microwave-assisted synthesis for faster reaction times and potentially cleaner products.[2] | Provides the necessary activation energy for the reaction to proceed efficiently. |
| Incorrect stoichiometry | Use a slight excess of thiourea (1.1-1.5 equivalents). | Le Chatelier's principle; drives the equilibrium towards the product. |
| Incomplete product precipitation | Ensure complete neutralization of the reaction mixture with a suitable base to precipitate the free 2-aminothiazole. | The product is often formed as a salt, which is more soluble. Neutralization yields the less soluble free base. |
Troubleshooting Guide: Side Reactions and Impurities
Question 1: I've isolated my 2-aminothiazole product, but NMR analysis shows the presence of a significant impurity. What could this be and how do I get rid of it?
The presence of impurities is a common challenge. The identity of the side product depends heavily on your specific substrates and reaction conditions. Here are some of the most frequently encountered side products and strategies for their mitigation:
A. Formation of 2-Imino-2,3-dihydrothiazole Isomers
One of the most common side reactions, particularly when using N-substituted thioureas, is the formation of the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.
-
Causality: The formation of this isomer is a result of a change in the regioselectivity of the cyclization step. Under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, the formation of the 2-imino isomer can be significant and even become the major product.[5]
-
Troubleshooting & Prevention:
-
pH Control: Maintain a neutral or slightly basic pH during the reaction to favor the formation of the desired 2-aminothiazole derivative.
-
Strategic Synthesis: If the 2-imino isomer is consistently a major byproduct, consider adjusting the reaction conditions to favor its formation and then attempting to isomerize it to the desired 2-aminothiazole, although this is a less common approach. A more practical solution is to carefully control the pH of the reaction mixture.
-
-
Purification:
-
Column Chromatography: These isomers often have different polarities and can typically be separated by silica gel column chromatography.
-
Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired isomer.
-
Caption: Favorskii rearrangement of α-haloketones.
-
Self-Condensation: α-Haloketones can undergo self-condensation, particularly at elevated temperatures.
-
Troubleshooting & Prevention:
-
Controlled Temperature: Maintain the reaction temperature at the minimum required for the Hantzsch synthesis to proceed at a reasonable rate.
-
Order of Addition: Adding the α-haloketone slowly to the solution of thiourea can help to minimize its concentration and thus reduce the rate of self-condensation.
-
C. Impurities from Thiourea
While thiourea is generally a stable reagent, it can contribute to impurities under certain conditions.
-
Oxidation of Thiourea: In the presence of oxidizing agents, thiourea can be oxidized to various products, including formamidine disulfide.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: If you suspect oxidation is an issue, particularly with sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in your reaction mixture.
-
Question 2: My product is difficult to purify. It seems to be a complex mixture, and column chromatography is not giving a clean separation. What are my options?
Difficult purification often indicates the presence of multiple side products with similar polarities. When standard chromatographic methods are insufficient, consider the following strategies:
-
Recrystallization: This is a powerful purification technique for crystalline solids. A systematic screen of different solvents and solvent mixtures can often lead to conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Acid-Base Extraction: Since 2-aminothiazoles are basic, you can use this property to your advantage.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic 2-aminothiazole will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified 2-aminothiazole.
-
Extract the precipitated product back into an organic solvent, dry, and evaporate to obtain the purified compound.
-
-
Purification via Bisulfite Adduct Formation: For 2-aminothiazole itself, a known purification method involves its reaction with sulfur dioxide to form a sparingly soluble bisulfite adduct. [6] 1. Treat an aqueous solution of the crude 2-aminothiazole with sulfur dioxide. 2. The bisulfite adduct precipitates and can be collected by filtration. 3. The purified 2-aminothiazole can be regenerated from the adduct. This method is particularly useful for removing impurities present in the crude reaction mixture. [6]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [4] This protocol describes a general method for the synthesis of 2-amino-4-phenylthiazole.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL).
-
Reaction: Heat the mixture with stirring to a gentle reflux (hot plate setting of approximately 100 °C) for 30 minutes.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and swirl to mix.
-
A precipitate of the 2-amino-4-phenylthiazole should form.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the product to air dry on a watch glass.
-
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis [2] This protocol is a general guideline for a microwave-assisted synthesis, which can often lead to shorter reaction times and cleaner products.
-
Reactant Mixture: In a specialized microwave reaction vessel, combine the α-haloketone (1 mmol) and the thiourea or substituted thiourea (1.1 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., 2-3 mL of ethanol or methanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for pressure changes.
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, the product may need to be precipitated by adding a non-solvent or purified by other means such as column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Aminothiazole-5-Carboxamides
Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxamides. This scaffold is a critical pharmacophore in medicinal chemistry, notably forming the core of kinase inhibitors like Dasatinib.[1] The efficient and scalable synthesis of these molecules is paramount for researchers in drug discovery and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
I. Understanding the Core Synthetic Strategies
Several synthetic routes are employed to construct the 2-aminothiazole-5-carboxamide core. Your choice of strategy will depend on factors like the steric and electronic properties of your substrates, desired scale, and available starting materials. Understanding the fundamentals of these pathways is the first step in effective troubleshooting.
Common Synthetic Routes: A Comparative Overview
| Metric | Route A: Post-Thiazole Amide Coupling | Route B: Convergent Thiazole Formation from β-Ethoxyacrylamide | Route C: Mucochloric Acid-Based Synthesis | Route D: Traditional Hantzsch Thiazole Synthesis |
| Starting Materials | 2-aminothiazole-5-carboxylate ester, aryl amine | β-ethoxy acryloyl chloride, aryl amine, thiourea | Mucochloric acid, aryl amine, thiourea | α-halocarbonyl compound, thiourea derivative |
| Key Steps | N-protection, ester hydrolysis, amide coupling, deprotection | Amide formation, α-bromination, thiazole cyclization | Dichloroacrylic acid formation, amide coupling, thiazole cyclization | Condensation reaction |
| Overall Yields | Fair to good (often lower with hindered anilines) | Excellent | Good to excellent | Variable, often good |
| Scalability | Less amenable to large scale | Highly amenable to large scale | Scalable | Generally scalable |
| Key Challenges | Poor coupling with sterically hindered anilines | Potential for side-reactions during bromination | Handling of corrosive intermediates | Availability of diverse α-halocarbonyls |
This table summarizes the key features of four primary synthetic routes to 2-aminothiazole-5-carboxamides, providing a comparative basis for selecting the most appropriate method.[2]
Visualizing the Synthetic Pathways
To better understand the flow of each route, the following diagrams illustrate the key transformations.
Caption: Route A: A linear approach to the target molecule.
Caption: Route B: A highly efficient, convergent synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-aminothiazole-5-carboxamides, with a focus on practical solutions grounded in chemical principles.
Problem 1: Low Yield in the Amide Coupling Step (Route A)
Symptoms:
-
Incomplete consumption of the carboxylic acid starting material.
-
Formation of side products, such as the ester from reaction with the solvent (if alcoholic).
-
Difficulty in purifying the desired amide.
Potential Causes & Solutions:
-
Steric Hindrance: Anilines with bulky ortho-substituents (e.g., 2-chloro-6-methylaniline) are notoriously poor nucleophiles, leading to slow and inefficient coupling.[3]
-
Solution: Switch to a more convergent route, such as Route B, where the amide bond is formed before the thiazole ring.[3] This avoids the challenging coupling of a sterically hindered aniline to the thiazole core.
-
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more reactive species (e.g., an active ester) for the amine to attack.
-
Solution 1 (Stronger Coupling Agents): If using standard carbodiimide coupling agents like EDC, consider more potent activators. For example, using oxalyl chloride or thionyl chloride to form the acid chloride in situ can be effective, though it requires careful control of reaction conditions to avoid side reactions.[2]
-
Solution 2 (Optimize Additives): Ensure the use of additives like HOBt or HOAt with your carbodiimide. These additives form active esters that are more reactive than the O-acylisourea intermediate and can suppress side reactions like racemization.
-
-
Incorrect Base: The choice of base is crucial. It should be non-nucleophilic to avoid competing with the desired amine.
-
Solution: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid bases like pyridine if there is a possibility of it acting as a nucleophile.
-
Problem 2: Side Reactions During α-Bromination (Route B)
Symptoms:
-
Formation of multiple products observed by TLC or LC-MS.
-
Isolation of N-brominated or phenyl ring-brominated byproducts.
-
Low yield of the desired α-bromo intermediate.
Potential Causes & Solutions:
-
Reaction Conditions: The selectivity of bromination with N-bromosuccinimide (NBS) is highly dependent on the solvent and temperature.
-
Solution: A key to achieving chemoselective α-bromination of β-ethoxyacrylamides is the use of a dioxane and water solvent system.[3] This method has been shown to provide the desired 2-aminothiazole-5-carboxamide in high yield without the formation of N-bromination or phenyl ring bromination byproducts.[3]
-
-
Radical vs. Electrophilic Bromination: The reaction mechanism can be influenced by the presence of radical initiators or light.
-
Solution: To favor the desired electrophilic addition to the enol ether, perform the reaction in the dark and avoid radical initiators.
-
Problem 3: Inefficient Thiazole Ring Formation (Hantzsch Synthesis)
Symptoms:
-
Low conversion of the α-halocarbonyl and thiourea starting materials.
-
Formation of complex mixtures of byproducts.
-
Difficulty in isolating the desired 2-aminothiazole product.
Potential Causes & Solutions:
-
Reaction Temperature: The condensation reaction often requires heating to proceed at a reasonable rate.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction rate and outcome.
-
Solution: Ethanol is a commonly used solvent for the Hantzsch synthesis. However, for certain substrates, a mixture of solvents or a different solvent system might be beneficial. For example, in the synthesis of certain 2-aminothiazole-5-carboxamides, a one-pot treatment with thiourea in a mixture of dioxane and water after α-bromination has proven effective.[3]
-
-
pH of the Reaction Medium: The nucleophilicity of thiourea and the stability of the intermediates can be pH-dependent.
-
Solution: While the Hantzsch reaction is often carried out under neutral or slightly acidic conditions, some variations may benefit from the addition of a base to deprotonate the thiourea. Conversely, some syntheses proceed in an acidic medium.[4] Careful optimization of the pH for your specific substrates is recommended.
-
Problem 4: Poor Yields and Impurities in Mucochloric Acid-Based Synthesis (Route C)
Symptoms:
-
Low overall yield of the final product.
-
Presence of chlorinated impurities.
-
Difficulty in controlling the reaction exotherm.
Potential Causes & Solutions:
-
Control of Reaction Temperature: The reaction of mucochloric acid can be exothermic.
-
Solution: Careful control of the addition rate of reagents and the use of an ice bath or other cooling methods are essential to maintain the desired reaction temperature, which can vary from 10 to 50 °C during the addition phase.[4]
-
-
Purity of Intermediates: The purity of the dichloroacrylic acid intermediate is crucial for the subsequent steps.
-
Solution: While the immediate reaction product of 2,3-dichloro acryloyl chloride and the substituted aniline is often not isolated, ensuring complete conversion at this stage is important.[4] Subsequent treatment with an alkanolate salt should be performed carefully to yield the desired intermediate for the final cyclization with thiourea.[4]
-
-
Purification of the Final Product: The final product may require purification to remove inorganic salts and other impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for a large-scale synthesis of a 2-aminothiazole-5-carboxamide with a sterically hindered aniline?
A1: The convergent thiazole formation from a β-ethoxyacrylamide intermediate (Route B) is highly recommended for large-scale synthesis, especially with sterically hindered anilines.[2][3] This route avoids the challenging amide coupling step that often leads to low yields in linear syntheses like Route A.[3] The advantages of this approach include the elimination of protection and deprotection steps and the avoidance of hazardous reagents like n-BuLi and NaH.[3]
Q2: How can I improve the solubility of my 2-aminothiazole-5-carboxamide product for purification?
A2: These compounds can sometimes have poor solubility in common organic solvents. For purification by column chromatography, a mixture of solvents may be necessary. For recrystallization, solvents such as C5-C8 alkanes, C4-C8 ethers, C4-C8 esters, C1-C6 alcohols, or C6-C9 alkylaromatics and water, or mixtures thereof, can be explored.[4] THF, hexane, methanol, and water are often good starting points.[4]
Q3: Are there any alternative methods to the classic Hantzsch synthesis for forming the 2-aminothiazole ring?
A3: Yes, several modifications and alternative syntheses exist. The Gewald reaction, for instance, is a multi-component reaction that can produce highly substituted 2-aminothiophenes, and variations of this reaction can lead to thiazoles.[5][6][7] Another approach involves the reaction of α-diazoketones with thioureas catalyzed by trifluoromethanesulfonic acid.[8]
Q4: My reaction seems to stall before completion. What are some general strategies to push it to completion?
A4:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can often increase the reaction rate. Monitor for byproduct formation at higher temperatures.
-
Increase Reaction Time: Some reactions, particularly with less reactive substrates, simply require longer reaction times.
-
Add More Reagent: If one of the reagents is being consumed in a side reaction or is volatile, adding a slight excess may help drive the reaction to completion.
-
Change the Solvent: A different solvent may offer better solubility for your reagents or may better stabilize the transition state, leading to a faster reaction.
Q5: What are some key safety precautions to take during the synthesis of 2-aminothiazole-5-carboxamides?
A5:
-
Handling of Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Corrosive Reagents: Reagents like thionyl chloride, oxalyl chloride, and strong acids are corrosive and should be handled with extreme care in a fume hood.
-
Exothermic Reactions: Be aware of potentially exothermic steps and have cooling baths readily available.
-
Solvent Safety: Always use appropriate safety measures when working with flammable organic solvents.
IV. Experimental Protocols
Route B: Convergent Thiazole Formation from β-Ethoxyacrylamide[3]
This protocol is adapted from a highly efficient method for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide.
Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a cold (0-5 °C) stirring solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq) while maintaining the temperature.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0-10 °C and add 1N hydrochloric acid.
-
Dilute with water and concentrate the solution under vacuum to a thick slurry.
-
Dilute the slurry with toluene, stir, and then cool to 0 °C for 1 hour to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry to obtain the desired acrylamide.
Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
To a stirring solution of the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of 1,4-dioxane and water, add N-bromosuccinimide (NBS) (1.1 eq) at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add thiourea (1.5 eq) and heat the reaction mixture to 80 °C for 2 hours.
-
Cool the mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the final 2-aminothiazole-5-carboxamide.
V. References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. --INVALID-LINK--
-
US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents. --INVALID-LINK--
-
A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem. --INVALID-LINK--
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. --INVALID-LINK--
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. --INVALID-LINK--
-
Synthesis of some new 5- substituted of. JOCPR. --INVALID-LINK--
-
Thiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. --INVALID-LINK--
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. --INVALID-LINK--
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. SynArchive. --INVALID-LINK--
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. --INVALID-LINK--
-
synthesis of thiazoles. YouTube. --INVALID-LINK--
-
Gewald reaction. Wikipedia. --INVALID-LINK--
-
Gewald Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Thiazole formation through a modified Gewald reaction. Beilstein Journals. --INVALID-LINK--
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 8. Thiazole synthesis [organic-chemistry.org]
How to avoid polymerization of chloroacetaldehyde in 2-aminothiazole synthesis.
A Guide to Preventing Chloroacetaldehyde Polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 2-aminothiazole, with a specific focus on overcoming the common challenge of chloroacetaldehyde polymerization. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Chloroacetaldehyde Polymerization
The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, is a widely used route to 2-aminothiazole and its derivatives.[1][2][3] However, the use of chloroacetaldehyde as the α-halocarbonyl component presents a significant challenge due to its high propensity for self-condensation and polymerization.[4][5] This unwanted side reaction can lead to low yields, purification difficulties, and inconsistent results.
This section addresses specific issues you might encounter related to chloroacetaldehyde polymerization and provides actionable solutions.
Problem 1: Rapid formation of a viscous, insoluble precipitate upon addition of chloroacetaldehyde.
-
Probable Cause: This is a classic sign of rapid, uncontrolled polymerization of anhydrous or highly concentrated chloroacetaldehyde. Anhydrous chloroacetaldehyde is particularly unstable and can readily form cyclic trimers, tetramers, and polyoxymethylene polymers at room temperature.[5] The presence of trace amounts of acid or base can catalyze this process.
-
Solution:
-
Avoid Anhydrous Chloroacetaldehyde: Whenever possible, avoid using neat, anhydrous chloroacetaldehyde. Commercially available aqueous solutions (typically 40-50 wt. %) are more stable due to the formation of hydrates, which are less prone to polymerization.[6]
-
Use Protected Forms: The most effective strategy is to use a protected form of chloroacetaldehyde, such as chloroacetaldehyde dimethyl acetal or chloroacetaldehyde diethyl acetal.[4][7] These acetals are stable, easily handled liquids that generate chloroacetaldehyde in situ under the acidic conditions of the Hantzsch synthesis. This slow, controlled release of the aldehyde minimizes its concentration at any given time, thereby suppressing polymerization.
-
Temperature Control: If using an aqueous solution of chloroacetaldehyde, maintain a low reaction temperature (0-10 °C) during its addition to the reaction mixture containing thiourea. This will slow down the rate of both the desired reaction and the undesired polymerization.
-
Problem 2: Low yield of 2-aminothiazole with a significant amount of tarry byproducts.
-
Probable Cause: This often indicates that while the desired reaction is occurring, polymerization is still a significant competing pathway. This can be due to localized high concentrations of chloroacetaldehyde, elevated reaction temperatures, or inappropriate solvent conditions.
-
Solution:
-
Slow, Controlled Addition: Add the chloroacetaldehyde solution (or its precursor) dropwise to the stirred solution of thiourea over an extended period. This prevents the buildup of a high concentration of the reactive aldehyde.
-
Optimize Solvent: While water is often used, organic solvents or aqueous-organic mixtures can be beneficial. For instance, conducting the reaction in ethanol or isopropanol can improve the solubility of intermediates and may help to mitigate polymerization.[8][9]
-
pH Control: While the Hantzsch synthesis is typically performed under acidic conditions, extremes in pH should be avoided as they can catalyze polymerization. The reaction of thiourea with chloroacetaldehyde will generate hydrochloric acid, which can be sufficient to catalyze the reaction.
-
Problem 3: Inconsistent reaction yields and product purity between batches.
-
Probable Cause: This variability often stems from the quality and handling of the chloroacetaldehyde reagent. The concentration of commercially available aqueous solutions can change over time, and the presence of stabilizers or impurities can affect reactivity.
-
Solution:
-
Use Fresh Reagents: Use freshly opened or recently purchased chloroacetaldehyde solutions. If using an older bottle, consider titrating it to determine the exact aldehyde concentration.
-
Standardize Your Protocol: Meticulously control all reaction parameters, including the rate of addition, temperature, stirring speed, and reaction time.
-
Consider In Situ Generation from Stable Precursors: For maximum reproducibility, consider synthesizing chloroacetaldehyde acetals from stable starting materials like vinyl acetate.[10][11][12][13] This allows for a consistent and high-purity source of the chloroacetaldehyde precursor.
-
Frequently Asked Questions (FAQs)
Q1: Why is chloroacetaldehyde so prone to polymerization?
Chloroacetaldehyde possesses a highly electrophilic aldehyde carbon due to the electron-withdrawing effect of the adjacent chlorine atom. This makes it susceptible to nucleophilic attack, including by another molecule of chloroacetaldehyde, initiating a polymerization cascade. The presence of both an electrophilic aldehyde and a nucleophilic oxygen atom in the hydrated form facilitates these self-condensation reactions.[5]
Q2: What are the advantages of using chloroacetaldehyde dimethyl acetal over an aqueous solution of chloroacetaldehyde?
| Feature | Chloroacetaldehyde (Aqueous Solution) | Chloroacetaldehyde Dimethyl Acetal |
| Stability | Prone to polymerization, concentration can vary. | Highly stable, can be stored for long periods.[11] |
| Handling | Corrosive and highly toxic.[14][15][16] | Less hazardous, easier to handle and measure accurately.[17][18] |
| Reaction Control | Can lead to rapid, exothermic polymerization. | Generates chloroacetaldehyde in situ, allowing for slow, controlled reaction.[7] |
| Reproducibility | Can be inconsistent between batches. | Leads to more consistent and reproducible yields. |
Q3: Can I use chloroacetaldehyde hydrates or oligomers directly?
Yes, chloroacetaldehyde exists in equilibrium with its hydrate, dimer hydrate, and a cyclic trimer.[6] The dimer and trimer can be depolymerized by heating, often in the presence of an acid catalyst, to generate the monomeric chloroacetaldehyde in situ.[8][9] This can be a viable strategy, but it requires careful temperature control to match the rate of depolymerization with the rate of the thiazole synthesis.
Q4: Are there any safety concerns when working with chloroacetaldehyde and its derivatives?
Absolutely. Chloroacetaldehyde is a toxic, corrosive, and lachrymatory substance.[6][14] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[15][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Chloroacetaldehyde dimethyl acetal is flammable and should be kept away from ignition sources.[17][18]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole using Chloroacetaldehyde Dimethyl Acetal
This protocol is recommended for its high yield, reproducibility, and improved safety profile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in a suitable solvent (e.g., ethanol or a 1:1 mixture of ethanol and water).
-
Addition of Acetal: To the stirred solution, add chloroacetaldehyde dimethyl acetal (1.05 eq.).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 eq.). This facilitates the hydrolysis of the acetal to chloroacetaldehyde.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminothiazole.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Diagrams
Reaction and Polymerization Pathways
Caption: Competing pathways in 2-aminothiazole synthesis.
Recommended Experimental Workflow
Caption: Workflow for 2-aminothiazole synthesis using an acetal.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. chemcess.com [chemcess.com]
- 6. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. epaosc.org [epaosc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nj.gov [nj.gov]
- 17. lobachemie.com [lobachemie.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Aminothiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of these vital heterocyclic compounds. 2-Aminothiazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2][3][4] This resource aims to empower you with the knowledge to select the most efficient catalyst and optimize your reaction conditions for successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-aminothiazole derivatives, providing insights into catalyst selection and reaction mechanisms.
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its limitations?
The most established method is the Hantzsch thiazole synthesis.[5][6] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6] While foundational, the traditional Hantzsch synthesis often requires harsh reaction conditions and the use of hazardous reagents. Modern advancements focus on developing milder and more sustainable catalytic systems to overcome these limitations.
Q2: What are the key classes of catalysts used for 2-aminothiazole synthesis?
A wide array of catalysts have been developed to improve the efficiency and environmental footprint of 2-aminothiazole synthesis. These can be broadly categorized as:
-
Homogeneous Catalysts: These include Lewis acids, Brønsted acids, and organocatalysts that are soluble in the reaction medium. Examples include p-toluenesulfonic acid, triethylamine, and asparagine.[7][8][9]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are easily separable from the reaction mixture, facilitating purification and catalyst recycling. Examples include silica-supported tungstosilisic acid, montmorillonite-K10 clay, and magnetic nanocatalysts.[1][10][11]
-
Green Catalysts: This category includes biocatalysts and catalysts derived from natural sources, such as aqueous neem leaf extract and chitosan-based hydrogels, which promote environmentally friendly synthesis.[12]
-
Photocatalysts: Visible-light-induced methods using organic dyes like Eosin Y offer a green and efficient route to 2-aminothiazoles under mild, room-temperature conditions.[13]
Q3: How do I choose the right catalyst for my specific 2-aminothiazole derivative?
The optimal catalyst selection depends on several factors, including the specific substituents on your starting materials (ketones and thioureas), desired reaction conditions (temperature, solvent), and scalability requirements. The following table provides a comparative guide to help you make an informed decision.
| Catalyst Type | Key Advantages | Typical Substrates | Considerations |
| Organocatalysts (e.g., Asparagine) | Green, non-toxic, easy product isolation.[7][8] | Methylcarbonyls, thiourea.[7][8] | May require higher temperatures (e.g., 80°C).[7][8] |
| Heterogeneous Catalysts (e.g., Silica Supported Tungstosilisic Acid) | Reusable, efficient under conventional heating and ultrasound.[11] | α-haloketones, thiourea, substituted benzaldehydes.[11] | Catalyst preparation and characterization may be required. |
| Magnetic Nanocatalysts (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) | Magnetically separable, reusable, replaces toxic iodine with TCCA.[10] | Acetophenone derivatives, thiourea.[10] | Synthesis of the nanocatalyst can be multi-step.[10] |
| Green Catalysts (e.g., Aqueous Neem Leaf Extract) | Environmentally benign, room temperature reaction, high purity product without column chromatography. | Phenacyl bromide derivatives, thiourea. | Catalyst extract preparation and standardization may be necessary. |
| Photocatalysts (e.g., Eosin Y) | Mild reaction conditions (room temperature), green chemistry, straightforward work-up.[13] | Active methylene ketones, thioureas.[13] | Requires a visible light source. |
Q4: What is the proposed mechanism for the catalyzed synthesis of 2-aminothiazoles?
The general mechanism, particularly for one-pot syntheses starting from a ketone, involves a few key steps. Taking the example of a magnetic nanocatalyst like Ca/4-MePy-IL@ZY-Fe₃O₄, the proposed mechanism is as follows:
-
Activation and Halogenation: The acidic sites of the nanocatalyst activate the methyl carbonyl group. A nucleophilic attack on a halogen source, such as trichloroisocyanuric acid (TCCA), leads to the in-situ formation of an α-haloketone intermediate.[10]
-
Nucleophilic Attack: The thiol group of thiourea performs a nucleophilic attack on the α-carbon of the haloketone.[10]
-
Intramolecular Cyclization: An intramolecular nucleophilic condensation occurs where the imine nitrogen attacks the activated carbonyl carbon, forming the thiazole ring.[10]
-
Dehydration and Neutralization: Subsequent dehydration and neutralization yield the final 2-aminothiazole product.[10]
Caption: Generalized mechanism for catalyzed 2-aminothiazole synthesis.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues you might encounter.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Potential Causes:
-
Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.
-
Incomplete Halogenation: In one-pot syntheses starting from ketones, the initial halogenation step may be inefficient.
-
Side Reactions: Undesired side reactions could be consuming your starting materials.
Troubleshooting Steps:
-
Catalyst Screening: If possible, screen a variety of catalysts from different classes (e.g., organocatalyst, heterogeneous catalyst) to find the most effective one for your system.
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. Some reactions proceed well at room temperature with the right catalyst, while others require heating.[8]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO or alcohols like ethanol are commonly used.[7][10] Experiment with different solvents to find the one that best solubilizes your reactants and facilitates the reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote side product formation.
-
-
Catalyst Loading and Reusability:
-
Optimize the catalyst loading. Too little catalyst may result in a slow reaction, while too much can sometimes lead to unwanted side reactions.
-
If using a reusable heterogeneous catalyst, ensure it is properly activated and handled. Test the catalyst's reusability to check for any loss in activity over multiple cycles.[1][11]
-
-
Ensure Efficient Halogenation: In one-pot procedures, ensure the halogenating agent (e.g., TCCA, NBS, iodine) is added under optimal conditions for the formation of the α-haloketone intermediate.[10][14]
-
Purity of Reagents: Use high-purity starting materials and solvents, as impurities can interfere with the catalytic process.
Q2: I am observing the formation of significant side products. How can I minimize them?
Potential Causes:
-
Over-reaction or Decomposition: Harsh reaction conditions (high temperature, long reaction time) can lead to the decomposition of reactants or products.
-
Competing Reaction Pathways: The catalyst or reaction conditions might be promoting alternative reaction pathways.
-
Reaction with Solvent: The solvent may not be inert under the reaction conditions.
Troubleshooting Steps:
-
Milder Reaction Conditions: Try lowering the reaction temperature or shortening the reaction time.[13]
-
Alternative Catalysts: Some catalysts offer higher selectivity. For instance, visible-light photocatalysis can proceed under very mild conditions, potentially reducing side product formation.[13]
-
Solvent Selection: Choose a solvent that is inert to the reactants and catalyst under the reaction conditions.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of side products.
Q3: I am having difficulty separating my product from the catalyst. What are my options?
Potential Causes:
-
Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture.
-
Fine Heterogeneous Catalyst Particles: The catalyst particles are too small to be easily filtered.
Troubleshooting Steps:
-
For Homogeneous Catalysts:
-
Extraction: Perform a liquid-liquid extraction to separate the product from the catalyst based on their differential solubility in immiscible solvents.
-
Chromatography: Use column chromatography for purification.
-
-
For Heterogeneous Catalysts:
-
Magnetic Separation: If using a magnetic nanocatalyst, a simple external magnet can be used for efficient separation.[10]
-
Filtration: For non-magnetic heterogeneous catalysts, simple filtration is usually sufficient.[11] If the particles are too fine, consider using a finer filter paper or a membrane filter.
-
Centrifugation: Centrifuging the reaction mixture can help pellet the catalyst, allowing for easier decantation of the product solution.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: One-Pot Synthesis of 2-Aminothiazoles using a Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) [10]
Caption: Workflow for magnetic nanocatalyst-mediated synthesis.
Procedure:
-
In a reaction vessel, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).
-
Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue to stir the reaction at 80°C and monitor its completion by TLC.
-
After the reaction is complete, separate the nanocatalyst from the solution using an external magnet.[10]
-
Add a 10% sodium bicarbonate solution to the mixture to neutralize it.[10]
-
The resulting solid product is then filtered, washed with water, and dried.
Protocol 2: Green Synthesis of 2-Aminothiazoles using Aqueous Neem Leaf Extract
Procedure:
-
To a solution of the phenacyl bromide derivative (1 mmol) in 5 mL of water, add thiourea (1.2 mmol).
-
Add aqueous neem leaf extract (1 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 45 minutes.
-
Monitor the completion of the reaction by TLC.
-
Collect the solid product formed by filtration, wash it with water, and dry. The product is typically obtained in high purity without the need for column chromatography.
Protocol 3: Visible-Light-Promoted Synthesis of 2-Aminothiazoles using Eosin Y [13]
Procedure:
-
In a reaction vessel, dissolve the active methylene ketone (e.g., 5 mmol) and thiourea (e.g., 10 mmol) in a 1:1 mixture of water and ethanol.[13]
-
Add Eosin Y as the photocatalyst.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by simple filtration, avoiding the need for column chromatography.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Managing Isomeric Impurities in 2-Aminothiazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of managing isomeric impurities, particularly in the context of the widely used Hantzsch thiazole synthesis. Our goal is to equip you with the knowledge to not only identify and mitigate these impurities but also to understand the underlying chemical principles governing their formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its limitations?
A1: The Hantzsch thiazole synthesis is the most prevalent and versatile method for the preparation of 2-aminothiazole derivatives.[1][2] It involves the condensation reaction between an α-haloketone and a thiourea or thioamide.[2][3] While this method is generally high-yielding and straightforward, a significant limitation is the potential for the formation of isomeric impurities, which can complicate purification and compromise the quality of the final product.[4]
Q2: What are the primary isomeric impurities I should be aware of during 2-aminothiazole synthesis?
A2: The most common isomeric impurity encountered in the Hantzsch synthesis, particularly when using N-substituted thioureas, is the corresponding 3-substituted 2-imino-2,3-dihydrothiazole (also known as a 2-imino-3-thiazoline).[5] The formation of this regioisomer can compete with the desired 2-(N-substituted amino)thiazole, leading to a mixture of products.
Q3: Why is the control of these isomeric impurities critical in drug development?
A3: In pharmaceutical applications, even small amounts of isomeric impurities can have significantly different pharmacological, toxicological, and pharmacokinetic profiles compared to the active pharmaceutical ingredient (API). Therefore, stringent control and thorough characterization of the isomeric purity of any 2-aminothiazole-based drug candidate are regulatory requirements to ensure patient safety and drug efficacy.
Q4: Are there "greener" approaches to 2-aminothiazole synthesis that might also help in managing impurities?
A4: Yes, several modifications to the Hantzsch synthesis have been developed to be more environmentally benign. These include the use of microwave irradiation, solvent-free conditions, and reusable catalysts.[1][4] These methods can sometimes offer improved selectivity and reduced formation of byproducts, contributing to a cleaner reaction profile.[1]
Troubleshooting Guide: Isomer Formation and Control
This section provides a detailed guide to troubleshoot and manage the formation of isomeric impurities during 2-aminothiazole synthesis.
Problem 1: High Levels of 3-Substituted 2-Imino-2,3-dihydrothiazole Impurity Detected
Potential Cause:
The formation of the 2-imino-2,3-dihydrothiazole isomer is highly dependent on the reaction conditions, with acidic environments significantly promoting its formation.[5] In contrast, conducting the reaction in a neutral solvent leads almost exclusively to the desired 2-(N-substituted amino)thiazole.[5]
Recommended Actions:
-
pH Control: The most critical parameter to control is the pH of the reaction medium.
-
For exclusive formation of 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent such as ethanol or methanol without the addition of any acid.[5]
-
To minimize the 2-imino isomer: If acidic conditions are necessary for other reasons, consider using a weaker acid or a buffered system. However, the most effective approach is to maintain neutral conditions.
-
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of isomers. The two isomers often have different polarities and can be distinguished using these techniques.
-
Visualizing the Mechanistic Divergence
The formation of either the desired 2-aminothiazole or the isomeric 2-imino-3-thiazoline stems from the ambident nucleophilic nature of the thiourea derivative. The initial S-alkylation of the thiourea with the α-haloketone is followed by an intramolecular cyclization. The regioselectivity of this cyclization is influenced by the protonation state of the nitrogen atoms.
Caption: Divergent pathways in Hantzsch synthesis leading to the desired product or an isomeric impurity.
Problem 2: Difficulty in Separating the 2-Aminothiazole from its Isomeric Impurity
Potential Cause:
The structural similarity of the isomers can make their separation challenging, especially if they have close polarities.
Recommended Actions:
-
Chromatographic Separation:
-
Column Chromatography: This is a standard method for purification. A careful selection of the stationary phase (typically silica gel) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can often achieve good separation.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC is a powerful technique.
-
-
Recrystallization:
-
If the desired product is a solid, recrystallization from a suitable solvent can be an effective method for purification, as the two isomers may have different solubilities.
-
Data Presentation: Impact of Reaction Conditions on Isomer Formation
The following table summarizes the influence of reaction conditions on the regioselectivity of the Hantzsch synthesis, based on literature data.[5]
| Reaction Condition | Predominant Product | Reference |
| Neutral Solvent (e.g., Ethanol, Acetone) | 2-(N-substituted amino)thiazole (exclusive formation) | [5] |
| Acidic Conditions (e.g., Ethanolic HCl) | Mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-imino-2,3-dihydrothiazole | [5] |
| Strongly Acidic Conditions (e.g., 10M HCl in Ethanol) | Increased proportion of 3-substituted 2-imino-2,3-dihydrothiazole | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(N-substituted amino)thiazole under Neutral Conditions to Minimize Isomeric Impurity
This protocol is designed to favor the formation of the desired 2-aminothiazole isomer.
Materials:
-
α-Haloketone (1.0 eq)
-
N-Substituted thiourea (1.1 eq)
-
Ethanol (or other suitable neutral solvent)
Procedure:
-
Dissolve the N-substituted thiourea in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the α-haloketone to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Analytical HPLC Method for Isomer Separation
This protocol provides a starting point for developing an HPLC method to separate 2-aminothiazole and its 2-imino-3-thiazoline isomer. Optimization may be required based on the specific substituents on your compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C
Procedure:
-
Prepare standard solutions of your purified desired product and, if available, the isomeric impurity in the mobile phase.
-
Prepare a solution of your crude reaction mixture in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the peaks corresponding to the desired product and the isomeric impurity based on the retention times of the standards.
-
Calculate the relative percentage of each isomer in the crude mixture based on their peak areas (assuming similar response factors).
Visualization of the Analytical Workflow
References
- 1. scispace.com [scispace.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Aminothiazole Derivatives
Introduction: The Imperative of Structural Integrity in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam.[1] Its prevalence stems from its versatile synthetic accessibility and its role as a privileged structure capable of engaging with a wide array of biological targets.[2] As researchers synthesize novel derivatives to probe structure-activity relationships (SAR), the unambiguous confirmation of their molecular structure is not merely a procedural step but a fundamental prerequisite for the integrity of all subsequent biological data.
This guide provides a comparative framework for employing a multi-technique spectroscopic approach—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to definitively elucidate the structure of synthesized 2-aminothiazole derivatives. We will move beyond rote data reporting, focusing instead on the causal logic behind spectral interpretation and providing field-proven protocols to ensure data quality and trustworthiness.
The Integrated Spectroscopic Workflow
Successful structural elucidation rarely relies on a single technique. Instead, it is an integrated process where each method provides a unique and complementary piece of the structural puzzle. The following workflow illustrates the logical progression from a newly synthesized compound to a fully confirmed structure.
Caption: Integrated workflow for the structural confirmation of synthesized compounds.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. For 2-aminothiazole derivatives, it provides direct evidence of substitutions on the thiazole ring, confirms the presence and electronic environment of the amine protons, and maps the structure of any appended side chains.
Characteristic Signals & Interpretation
The core 2-aminothiazole structure provides a distinct set of signals that serve as crucial landmarks. The chemical shifts are highly sensitive to the electronic effects of substituents (electron-donating vs. electron-withdrawing) and the choice of solvent.
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Key Insights & Causality |
| -NH₂ (Amino) | 4.9 - 7.5[3][4] | Singlet (broad) | Highly variable and solvent-dependent. Its broadness is due to quadrupole broadening and exchange with trace water. Confirmation via D₂O exchange (signal disappears) is a gold-standard practice. |
| H5-H (Thiazole) | 6.5 - 7.0[5] | Doublet or Singlet | Typically upfield of H4-H. If C4 is substituted, this proton will appear as a singlet. Its chemical shift is sensitive to the substituent at C4. |
| H4-H (Thiazole) | 6.9 - 7.6[4][5] | Doublet or Singlet | Typically downfield of H5-H due to the influence of the adjacent sulfur and nitrogen atoms. If C5 is substituted, this appears as a singlet. |
| Aromatic-H | 7.0 - 8.7[6] | Multiplet, Doublet, etc. | Protons on aryl substituents. The pattern and integration are diagnostic for the substitution pattern (e.g., ortho, meta, para). |
| Aliphatic-H | 0.5 - 4.5 | Varies | Protons on alkyl chains. Their chemical shift and multiplicity reveal connectivity and neighboring groups. |
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry 2-aminothiazole derivative. The compound must be free of residual solvents from purification, which would otherwise complicate the spectrum.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of polar and nonpolar compounds.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can lock onto the deuterium signal of the solvent, making TMS optional for routine characterization.
-
-
Instrument Setup & Acquisition:
-
Record the spectrum on a 300 MHz or higher field spectrometer.[1] Higher fields provide better signal dispersion, which is critical for resolving complex multiplets in substituted aromatic regions.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate all signals to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assemble the structural fragments.
-
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Principle & Rationale: While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy defines the underlying carbon skeleton. It reveals the number of unique carbon environments and their electronic nature (aliphatic, aromatic, carbonyl, etc.). For 2-aminothiazole derivatives, it is essential for confirming the thiazole ring carbons and the successful incorporation of carbon-containing substituents.
Characteristic Signals & Interpretation
The carbon signals for the thiazole ring are highly characteristic and serve as a reliable fingerprint for the core structure.
| Carbon | Typical Chemical Shift (ppm) | Key Insights & Causality |
| C2 (-C-NH₂) | 165 - 172[4][7] | The most downfield signal of the thiazole ring due to being bonded to two electronegative heteroatoms (N and S). Its position confirms the 2-amino substitution pattern. |
| C4 | 140 - 155[4] | The chemical shift is highly dependent on the substituent at this position. An unsubstituted C4 is typically downfield of C5. |
| C5 | 105 - 115[4] | Generally the most upfield of the thiazole ring carbons. Its presence helps differentiate isomers. |
| Aromatic-C | 110 - 160 | Signals in this region confirm the presence of aryl rings. The number of signals can indicate symmetry. |
| Aliphatic-C | 5 - 60 | Carbons from alkyl side chains. |
Detailed Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial to improve the signal-to-noise ratio, as ¹³C has a much lower natural abundance than ¹H.
-
Instrument Setup & Acquisition:
-
Use a broadband probe to acquire a proton-decoupled ¹³C spectrum. This standard experiment provides a spectrum where each unique carbon appears as a single line, simplifying interpretation.
-
Set the spectral width to 0-200 ppm, which covers the vast majority of organic compounds.
-
A longer acquisition time and more scans (e.g., 256 to 1024) are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Correlate the number of observed signals with the number of expected unique carbons in the proposed structure.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments if necessary to differentiate between CH, CH₂, and CH₃ groups.
-
FT-IR Spectroscopy: A Litmus Test for Functional Groups
Principle & Rationale: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for confirming the presence or absence of key functional groups. For 2-aminothiazole synthesis, it provides immediate proof of the crucial amine (-NH₂) group and the characteristic vibrations of the heterocyclic ring.
Characteristic Signals & Interpretation
| Vibration | Typical Frequency (cm⁻¹) | Intensity | Key Insights & Causality |
| N-H Stretch | 3300 - 3500[3] | Medium-Strong | A sharp doublet or a single peak in this region is strong evidence for the primary amine (-NH₂). Its absence would indicate N-alkylation or acylation. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Indicates the presence of aryl or heteroaromatic C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Confirms the presence of alkyl side chains. |
| C=N Stretch (Thiazole) | 1515 - 1620[3][4][7] | Strong | A characteristic and strong absorption for the thiazole ring imine bond. |
| C=C Stretch (Thiazole/Aryl) | 1450 - 1550[3] | Medium-Strong | Confirms the double bonds within the thiazole and any attached aromatic rings. |
| C-S Stretch | 700 - 1100[3][4] | Weak-Medium | Often found in the fingerprint region, its presence is consistent with the thiazole sulfur atom. |
Detailed Experimental Protocol: FT-IR
-
Sample Preparation (ATR):
-
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed.
-
Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup & Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be plotted as % Transmittance vs. Wavenumber (cm⁻¹).
-
Identify and label the major absorption bands corresponding to the expected functional groups. Compare the spectrum to that of the starting materials to confirm the reaction's success (e.g., disappearance of a ketone C=O stretch and appearance of N-H stretches).
-
Mass Spectrometry: The Unambiguous Molecular Weight
Principle & Rationale: Mass Spectrometry (MS) provides the single most critical piece of data for a newly synthesized compound: its molecular weight. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS confirms the elemental formula. High-resolution mass spectrometry (HRMS) can provide a mass with enough accuracy to predict the molecular formula definitively.
Characteristic Signals & Interpretation
Caption: Common fragmentation pathways for 2-aminothiazole derivatives in MS.
-
Molecular Ion (M⁺˙): This is the peak corresponding to the intact molecule. For compounds with an odd number of nitrogen atoms, like 2-aminothiazoles, the molecular ion will have an odd nominal mass (the Nitrogen Rule).[8]
-
Isotope Peaks (M+1, M+2): The presence of sulfur gives a characteristic M+2 peak that is ~4.4% of the intensity of the M+ peak, providing a useful signature for sulfur-containing compounds.
-
Fragmentation Pattern: The way the molecular ion breaks apart provides a structural fingerprint.[9] While complex, common fragmentation includes the loss of side chains or characteristic cleavages of the thiazole ring itself.[10]
Detailed Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.
-
The solvent should be high-purity (LC-MS grade) to avoid adducts or contaminant peaks.
-
A small amount of formic acid (0.1%) is often added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode, which is typical for amine-containing compounds.
-
-
Instrument Setup & Acquisition (ESI-TOF):
-
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 2-aminothiazoles, as it typically keeps the molecular ion intact.
-
A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy (HRMS).
-
Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range that comfortably includes the expected molecular weight (e.g., 50-1000 m/z).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. Its m/z value will be one unit higher than the nominal mass.
-
For HRMS data, compare the measured exact mass to the theoretical mass calculated for the proposed molecular formula. A mass error of <5 ppm is considered excellent confirmation.
-
Analyze major fragment ions to see if they correspond to logical losses from the parent structure.
-
Conclusion: A Synthesis of Evidence
No single spectrum can, in isolation, prove the structure of a novel 2-aminothiazole derivative. True structural confirmation is a process of synthesizing evidence, where the proton map from ¹H NMR, the carbon backbone from ¹³C NMR, the functional group checklist from FT-IR, and the molecular weight from Mass Spectrometry all converge to support a single, unambiguous structure. By following the rigorous, logic-driven protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, providing a solid foundation for the development of next-generation therapeutics.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalprint.org [universalprint.org]
- 4. rsc.org [rsc.org]
- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. whitman.edu [whitman.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis
For researchers and professionals in drug development, the 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The classical Hantzsch synthesis, while foundational, is often hampered by harsh conditions and hazardous reagents.[3] This has spurred significant innovation in catalysis, aiming for greener, more efficient, and scalable synthetic routes. This guide provides an in-depth, objective comparison of modern catalytic systems, grounded in experimental data, to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Evolving Landscape: Beyond the Classical Hantzsch Synthesis
The Hantzsch reaction, first reported in 1887, traditionally involves the condensation of an α-haloketone with a thiourea derivative.[3][4] While effective, this method's reliance on pre-halogenated substrates and often demanding reaction conditions presents drawbacks in terms of safety, atom economy, and environmental impact. The field has since evolved, with modern catalysts enabling one-pot syntheses directly from ketones, significantly improving the process's efficiency and green credentials.[5][6] These advanced catalysts are broadly categorized into heterogeneous, homogeneous, and biological systems, each offering unique advantages.
Mechanistic Underpinnings of Catalyzed 2-Aminothiazole Synthesis
The core mechanism across most catalytic systems follows the fundamental steps of the Hantzsch pathway. The catalyst's primary role is often to facilitate the in situ formation of a reactive α-haloketone intermediate from a more benign starting ketone, which then undergoes cyclization with thiourea.
Caption: Generalized mechanism for catalyzed 2-aminothiazole synthesis.
Quantitative Performance Benchmarking of Catalytic Systems
The choice of catalyst profoundly impacts reaction efficiency. A direct comparison based on yield, reaction time, and conditions reveals clear performance differences. Modern heterogeneous catalysts, particularly those with magnetic recoverability, offer a compelling combination of high efficiency and sustainability.[7][8] Green biocatalysts, while novel, demonstrate remarkable efficacy at ambient temperatures.
| Catalyst System | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ [7][8] | Acetophenone derivs., Thiourea, TCCA, EtOH, 80°C | 25 min | High (90-96%) | Magnetically separable, reusable, non-toxic, replaces hazardous iodine.[7][8] |
| Silica Supported Tungstosilisic Acid [9] | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes, Ultrasound | 30-45 min | 79-90% | Reusable solid acid catalyst, efficient under both conventional heating and ultrasound.[9] |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivs., Thiourea, Water, Room Temp. | 45 min | High (90-95%) | Extremely green, simple procedure, no column chromatography needed, ambient temperature. |
| PEG-400 [10] | Acetophenones, NBS, Thiourea, Room Temp. | 1.5-2.5 h | 85-94% | Inexpensive, non-toxic, and reusable green reaction medium.[10] |
| Montmorillonite-K10 [5] | Methyl ketones, Thiourea, Iodine, DMSO, 80°C | 2 h | 75-92% | Inexpensive and effective clay-based catalyst.[5] |
| Ionic Liquid ([NMP]⁺[HSO₄]⁻) [11] | Acetophenone, Thiourea, Room Temp. | 30 min | 94% | Acts as both solvent and catalyst, mild conditions, recyclable.[11] |
| Chitosan-based Biocatalyst [12][13] | Various, Ultrasound Irradiation | Short | High | Eco-friendly, biodegradable, and efficient under ultrasound.[12][13] |
Field-Proven Experimental Protocols
The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are detailed to ensure their successful implementation.
Protocol 1: Magnetically Recoverable Nanocatalyst
This protocol leverages a multi-functional, magnetically separable nanocatalyst, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[8] The use of trichloroisocyanuric acid (TCCA) as a halogen source is a safer alternative to iodine.[7]
-
Reaction Setup: In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).
-
Intermediate Formation: Stir the mixture at 80°C for approximately 25 minutes. Monitor the formation of the α-haloketone intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C.
-
Workup and Isolation: After reaction completion (monitored by TLC), cool the mixture and separate the nanocatalyst from the solution using an external magnet.
-
Neutralization: Add a 10% sodium bicarbonate solution to the decanted solution to neutralize it.
-
Product Collection: Filter the resulting solid product, wash thoroughly with water, and dry to obtain the pure 2-aminothiazole derivative.
Protocol 2: Ultrasound-Assisted Synthesis with a Reusable Solid Acid
This method utilizes ultrasonic irradiation as a green energy source to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[9] The silica-supported catalyst is easily recovered by filtration.
-
Reaction Setup: In a suitable vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid.
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and irradiate at a suitable frequency and power.
-
Monitoring: Monitor the reaction's progress via TLC.
-
Catalyst Recovery: Upon completion, recover the catalyst by simple filtration. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Product Isolation: Isolate the product from the filtrate, typically through solvent evaporation and subsequent purification if necessary.
Protocol 3: Biocatalysis with Aqueous Neem Leaf Extract
This protocol exemplifies an exceptionally green and straightforward approach, using a readily available natural extract in water at room temperature. This method often yields products of high purity, obviating the need for chromatographic purification.
-
Reaction Setup: To a solution of the phenacyl bromide derivative (1 mmol) in 5 mL of water, add thiourea (1.2 mmol).
-
Catalyst Addition: Add aqueous neem leaf extract (1 mL) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 45 minutes.
-
Monitoring and Isolation: Monitor the reaction's completion by TLC. The solid product that forms is collected by filtration.
-
Purification: Wash the collected solid with water and dry. The product is typically obtained in high purity.
Systematic Evaluation: A Workflow for Catalyst Benchmarking
To ensure a self-validating and trustworthy comparison, a systematic workflow is essential. This involves standardized reaction monitoring, consistent product isolation techniques, and rigorous analysis of catalyst reusability.
Caption: A generalized workflow for benchmarking catalyst performance.
Conclusion and Future Outlook
The synthesis of 2-aminothiazoles has been significantly advanced by the development of novel catalytic systems. Heterogeneous catalysts, particularly magnetically separable nanoparticles, offer an excellent balance of high reactivity, stability, and recyclability, making them ideal for sustainable chemical manufacturing.[7] Concurrently, biocatalysts and green reaction media like water and PEG are pushing the boundaries of environmentally benign synthesis.[10]
Future research will likely focus on catalysts that operate under even milder conditions, expand the substrate scope to include more complex and sterically hindered precursors, and utilize non-toxic, renewable starting materials. The integration of flow chemistry with these advanced heterogeneous catalysts represents a promising avenue for the continuous, scalable production of these vital pharmaceutical building blocks.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 10. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 11. jetir.org [jetir.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2-Aminothiazole Derivatives in Oncology: A Comparative Guide for Preclinical Research
The 2-aminothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast pipeline of investigational compounds.[1][2][3] Its inherent versatility allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities, most notably in the realm of oncology.[4][5] This guide provides a comprehensive, data-supported comparison of 2-aminothiazole derivatives for their in vitro anticancer activity, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery efforts.
Comparative Cytotoxicity Across Cancer Cell Lines
A substantial body of evidence underscores the potent cytotoxic effects of 2-aminothiazole derivatives across a wide array of human cancer cell lines.[3][6] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this anti-proliferative activity. The table below summarizes the in vitro cytotoxicity of several noteworthy 2-aminothiazole derivatives, offering a comparative overview of their potency and spectrum of activity.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [3] |
| A549 (Lung Cancer) | Strong antiproliferative activity | [3] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |
| SHG-44 (Glioma) | 4.03 µM | [3] | |
| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [3] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [3] | |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [1] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [1] |
| Compound 5a | HCT 116 (Colorectal Cancer) | 0.72 µM | [7] |
| Compound 5b | HCT 116 (Colorectal Cancer) | 1.55 µM | [7] |
| Compound 13c | AGS (Gastric Adenocarcinoma) | 4.0 µM | [8] |
| HT-29 (Colorectal Adenocarcinoma) | 4.4 µM | [8] | |
| HeLa (Cervical Cancer) | 5.8 µM | [8] | |
| Compound 13d | AGS (Gastric Adenocarcinoma) | 7.2 µM | [8] |
| HT-29 (Colorectal Adenocarcinoma) | 11.2 µM | [8] | |
| HeLa (Cervical Cancer) | 13.8 µM | [8] | |
| Compound 45 | HL-60 (Leukemia) | 0.25 µM | [9] |
| Compound 53 | PC-3 (Prostate Cancer) | 0.35 µM | [9] |
| DU145 (Prostate Cancer) | 0.62 µM | [9] | |
| Compound 54 | MCF-7 (Breast Cancer) | (PI3Kα IC50 = 1.03 nM) | [9] |
| Compound 27 (allosteric CK2 inhibitor) | 786-O (Renal Cell Carcinoma) | 5 µM (EC50) | [10] |
Mechanistic Pillars of Anticancer Activity
The anticancer efficacy of 2-aminothiazole derivatives is largely attributed to their ability to modulate critical cellular processes, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
Induction of Apoptosis
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][11] A common mechanism involves the modulation of the Bcl-2 family of proteins. For instance, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This altered Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, 2-aminothiazole derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints.[1] Flow cytometry analyses have revealed that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases, thereby preventing them from proceeding through cell division.[1][12]
Kinase Inhibition
The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors, including the clinically approved anticancer drug Dasatinib.[1][13] Research has demonstrated that novel 2-aminothiazole derivatives can inhibit various kinases implicated in cancer progression, such as VEGFR-2, PI3K, and Aurora kinases.[6][9][14]
Standardized Protocols for In Vitro Evaluation
To ensure the generation of robust and reproducible data, standardized in vitro assays are paramount. Below are detailed protocols for key experiments used to evaluate the anticancer activity of 2-aminothiazole derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and viability.[15][16][17]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[20] The IC50 value can be calculated by plotting the percentage of cell viability against the log of the compound concentration.
The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a reliable measure of cell number.[21][22]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.[23]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[24][25]
-
Washing: Discard the supernatant and wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[22][25] Air dry the plates.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[22][26]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[25] Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[26]
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.[26]
Mechanistic Assays
These assays help to elucidate the underlying mechanisms by which a compound exerts its cytotoxic effects.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[27] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11][28]
Protocol:
-
Cell Treatment: Treat cells with the 2-aminothiazole derivative at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[28]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.[28]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
This flow cytometry-based method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][29]
Protocol:
-
Cell Treatment: Treat cells with the 2-aminothiazole derivative at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[30]
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[29][30] The RNase A is crucial to prevent the staining of double-stranded RNA.[29]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer on a linear scale.[31] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
2-aminothiazole derivatives represent a highly promising and versatile class of compounds in the pursuit of novel anticancer therapies.[1][3] Their potent cytotoxic activity against a broad spectrum of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through diverse mechanisms, highlights their significant therapeutic potential.[1][4] The standardized experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of new 2-aminothiazole derivatives, facilitating the identification and characterization of lead candidates for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. rsc.org [rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Flow cytometry with PI staining | Abcam [abcam.com]
- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
Beyond NBS: A Comparative Guide to Alternative Reagents for α-Halogenation in Thiazole Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic installation of halogen atoms, particularly at the α-position (C2 or C5), is a critical transformation that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. For decades, N-bromosuccinimide (NBS) has been the workhorse reagent for this purpose—a familiar, solid, and often effective tool.[1][2] However, an over-reliance on NBS can lead to challenges, including poor reactivity with deactivated substrates, potential for over-halogenation, and the poor atom economy inherent in using N-haloimide reagents.[3][4][5]
This guide provides a comparative analysis of viable alternatives to NBS, offering researchers a broader toolkit for the α-halogenation of thiazoles. We will delve into the mechanistic underpinnings of these reactions, compare reagents on performance and safety, and provide actionable experimental protocols to empower your synthetic strategy.
The Electronic Landscape of Thiazole: Why Halogenation Occurs
Understanding the reactivity of the thiazole nucleus is key to selecting the right halogenating agent. The thiazole ring is an electron-deficient heterocycle, yet it possesses distinct sites of varying nucleophilicity.
-
Position C5: This is generally the most electron-rich carbon, making it the most susceptible to electrophilic attack, including halogenation.[6] Electron-donating groups at the C2 position further enhance the nucleophilicity of C5.[6]
-
Position C2: This position is the most electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms.[6] Direct electrophilic halogenation here is difficult unless the C5 position is blocked and the ring is sufficiently activated.
-
Position C4: This position is nearly electronically neutral and less commonly participates in electrophilic substitution.[6]
The standard mechanism for α-halogenation is an electrophilic aromatic substitution (SEAr), where a potent electrophile (e.g., "Br⁺") attacks the electron-rich C5 position.
Caption: General mechanism for electrophilic halogenation of thiazole.
The Contenders: A Comparative Analysis of Halogenating Reagents
The ideal halogenating agent should be effective, selective, safe, and cost-efficient. While NBS provides a useful benchmark, several alternatives offer distinct advantages depending on the specific synthetic challenge.
Alternative N-Halo Reagents
These reagents function similarly to NBS but offer differences in reactivity, cost, and handling.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A powerful and cost-effective brominating agent, DBDMH is an excellent alternative to NBS.[7][8] It is a stable, crystalline solid with a higher content of active bromine by weight compared to NBS.[9][10] It is particularly effective for brominating electron-rich aromatic and heterocyclic systems.[8][11]
-
N-Chlorosuccinimide (NCS): The direct chlorine analog of NBS, NCS is a go-to reagent for electrophilic chlorination.[12][13] It is a versatile and effective source of electrophilic chlorine for a wide range of substrates.[14]
-
Trichloroisocyanuric Acid (TCCA): TCCA is a highly potent, yet stable and easy-to-handle, solid chlorinating agent.[15][16] It is more reactive than many other N-chloro compounds and is attractive for industrial applications due to its low cost and the ease of removing the cyanuric acid byproduct by filtration.[15][17]
Elemental Halogens (Br₂ and Cl₂)
The most atom-economical sources, elemental halogens, are highly reactive but come with significant handling challenges.
-
Molecular Bromine (Br₂): This classic reagent can be highly effective, but its use is hampered by its hazardous nature; it is a toxic, corrosive, and volatile fuming liquid.[1] Over-bromination is a common side reaction that requires careful control of stoichiometry and reaction time.[3][18] The reactivity of Br₂ can be modulated by additives; for instance, using it in the presence of a base like pyridine can generate the N-bromopyridinium ion, a strong electrophile.[3][19]
-
Chlorine Gas (Cl₂): As a highly toxic and reactive gas, Cl₂ is difficult to handle safely in a standard laboratory setting and is often avoided for small-scale synthesis.[20][21] However, its use in continuous flow microreactors is an emerging strategy to mitigate safety risks by minimizing the amount of free chlorine present at any given time.[20]
Specialized Reagent Systems
For specific substrates, particularly those resistant to standard methods, tailored systems are required.
-
Copper(II) Halides (CuBr₂/CuCl₂): For the halogenation of 2-aminothiazoles, copper halides are exceptionally effective.[18] The reaction proceeds via a Sandmeyer-type mechanism where the amino group is converted to a diazonium salt in situ, which is then displaced by the halide from the copper salt. This method offers high yields and excellent regioselectivity, allowing for either mono- or di-halogenation depending on the reaction conditions.[18]
Head-to-Head: Data-Driven Comparison of Reagents
| Reagent | Halogen | Key Advantages | Key Disadvantages | Typical Solvents |
| N-Bromosuccinimide (NBS) | Bromine | Easy to handle solid, good selectivity | Moderate atom economy, can require radical initiator | CCl₄, CH₃CN, DMF |
| DBDMH | Bromine | High active Br content, stable, cost-effective[7][9] | Similar atom economy to NBS | CH₂Cl₂, CH₃CN |
| N-Chlorosuccinimide (NCS) | Chlorine | Standard, reliable chlorinating agent[14] | Moderate atom economy | CH₂Cl₂, CH₃CN, AcOH |
| TCCA | Chlorine | High reactivity, low cost, easy byproduct removal[15][17] | Can be too reactive, leading to side products | CCl₄, CH₂Cl₂ |
| Molecular Bromine (Br₂) | Bromine | 100% atom economy, highly reactive | Highly toxic, corrosive, volatile liquid; risk of over-bromination[1] | CCl₄, CH₂Cl₂, AcOH |
| Copper(II) Halides | Br, Cl, I | Excellent for 2-aminothiazoles, high selectivity[18] | Substrate-specific (requires amino group) | CH₃CN, THF |
In the Lab: Validated Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent common procedures for the halogenation of thiazole derivatives.
Protocol 1: Bromination of an Activated Thiazole using DBDMH
This protocol is a general procedure for the bromination of an electron-rich thiazole derivative at the C5 position.
Materials:
-
Substituted Thiazole (1.0 equiv)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted thiazole (1.0 equiv) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
In a single portion, add DBDMH (0.55 equiv) to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromothiazole derivative.
Protocol 2: Chlorination of a 2-Aminothiazole using Copper(II) Chloride
This protocol describes the selective chlorination of a 2-aminothiazole derivative at the C5 position.[18]
Materials:
-
2-Amino-4-substituted-thiazole (1.0 equiv)
-
Copper(II) Chloride (CuCl₂) (2.5 equiv)
-
tert-Butyl nitrite (t-BuONO) (2.5 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a stirred solution of the 2-amino-4-substituted-thiazole (1.0 equiv) in acetonitrile, add CuCl₂ (2.5 equiv).
-
Add tert-butyl nitrite (2.5 equiv) dropwise to the mixture at room temperature. Vigorous gas evolution (N₂) will be observed.
-
Stir the reaction mixture at room temperature for 1 hour after the addition is complete.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2-amino-5-chlorothiazole product.
General Experimental Workflow & Safety
Handling halogenating agents requires strict adherence to safety protocols as they are potent oxidizing agents and can be toxic and corrosive.[22] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: A typical workflow for a laboratory-scale halogenation reaction.
Conclusion and Future Outlook
While NBS remains a valuable tool, the modern synthetic chemist has a diverse array of alternative reagents for the α-halogenation of thiazoles. The choice is dictated by the substrate's electronic properties, the desired halogen, and considerations of cost, safety, and scale. For routine brominations, DBDMH offers a more economical and equally effective alternative to NBS. For chlorinations, NCS and the highly potent TCCA provide reliable options. For challenging substrates like 2-aminothiazoles, specialized methods using copper halides are indispensable.
Looking forward, the field is moving towards greener and more sustainable halogenation processes.[5] This includes the development of oxidative methods that use safe halide salts (e.g., KBr) with a stoichiometric oxidant, and biocatalytic approaches using halogenating enzymes, which promise unparalleled selectivity under mild, aqueous conditions.[21][23] Embracing this expanded toolkit will undoubtedly facilitate the discovery and development of next-generation thiazole-containing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 8. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5 | Connect CH´hemicals [connectchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 11. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination | Semantic Scholar [semanticscholar.org]
- 12. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. suru-chem.com [suru-chem.com]
- 15. Trichloroisocyanuric acid - Enamine [enamine.net]
- 16. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Halogenating Agents | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Docking Analysis of 2-Aminothiazole Derivatives: A Comparative Perspective
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] From potent anticancer agents like Dasatinib to various antimicrobial and anti-inflammatory drugs, the versatility of this heterocyclic motif is well-documented.[3][4][5] At the heart of designing novel therapeutics based on this scaffold lies a deep understanding of its interactions with biological targets. Molecular docking, a powerful in-silico tool, provides invaluable insights into these interactions, guiding the synthesis and optimization of new drug candidates.[6]
This guide offers a comprehensive overview of the docking analysis of 2-aminothiazole derivatives against various biological targets. We will delve into the rationale behind experimental choices, present a detailed, self-validating docking protocol, and compare the performance of these derivatives against different targets, supported by experimental and computational data. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage docking studies in their pursuit of novel 2-aminothiazole-based therapeutics.
The Significance of the 2-Aminothiazole Scaffold
The therapeutic success of 2-aminothiazole derivatives stems from their unique structural features. The thiazole ring, with its nitrogen and sulfur heteroatoms, can engage in a variety of non-covalent interactions, including hydrogen bonding, and hydrophobic and aromatic interactions. The amino group at the 2-position provides a crucial hydrogen bond donor and acceptor site, further enhancing binding affinity and specificity for target proteins. These characteristics make the 2-aminothiazole core an excellent starting point for the design of enzyme inhibitors and receptor modulators.[7][8]
A Validated Workflow for Molecular Docking Analysis
To ensure the reliability and reproducibility of in-silico predictions, a robust and validated workflow is paramount. The following protocol outlines a comprehensive approach to the docking analysis of 2-aminothiazole derivatives, from initial protein and ligand preparation to the critical analysis of the resulting binding poses.
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Acquisition: Obtain the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB).
-
Preprocessing: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH. This step is critical for accurate hydrogen bond prediction.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
-
-
Ligand Preparation:
-
3D Structure Generation: Generate the 3D structures of the 2-aminothiazole derivatives.
-
Tautomeric and Ionization States: Determine the most probable tautomeric and ionization states of the ligands at physiological pH.
-
Energy Minimization: Minimize the energy of the ligand structures to obtain their lowest energy conformations.
-
-
Grid Generation and Docking:
-
Binding Site Definition: Define the binding site on the target protein. This is typically done by identifying the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Grid Box Generation: Generate a grid box that encompasses the defined binding site. The grid box defines the search space for the docking algorithm.
-
Docking Simulation: Perform the docking simulation using a validated docking program (e.g., AutoDock, Glide, GOLD). The program will systematically search for the optimal binding pose of the ligand within the grid box, evaluating the binding affinity using a scoring function.
-
-
Post-Docking Analysis:
-
Pose Clustering and Selection: Cluster the docked poses based on their root-mean-square deviation (RMSD) and select the most representative and lowest-energy poses for further analysis.
-
Interaction Analysis: Visualize and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein in the selected poses.
-
Scoring Function Evaluation: Critically evaluate the docking scores. While lower scores generally indicate better binding affinity, it is crucial to consider the specific scoring function used and to correlate the scores with experimental data whenever possible.
-
Diagram of the Molecular Docking Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 2-Aminothiazole-5-carbaldehyde Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Aminothiazole-5-carbaldehyde hydrochloride, a compound whose unique reactive properties demand meticulous handling from acquisition to disposal. Our aim is to equip you with the necessary information to not only comply with safety regulations but also to understand the scientific rationale behind these critical procedures.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with several hazard statements, indicating its potential risks.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |
Source: Sigma-Aldrich, Chemical Label Data.[1][2][3]
The presence of an aldehyde functional group, an amino group, and a thiazole ring contributes to its reactivity and toxicological profile. The hydrochloride salt form generally enhances water solubility, which has implications for its environmental mobility and disposal routes.[4][5]
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound in any capacity, including disposal preparation.
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Wear protective gloves. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: If handling the solid form where dust may be generated, a dust mask (e.g., N95) is necessary.[1][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Protective Clothing: A laboratory coat is required to protect from skin contact.[7]
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [6]
Step 1: Segregation and Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, labeled hazardous waste container for liquids.
-
Do not mix this waste with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Place these items in the designated solid hazardous waste container.
-
Step 2: Labeling
Proper labeling is a critical and legally required step in the waste disposal process. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[6]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[6]
Step 4: Final Disposal
-
The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste. They will ensure compliance with all local, regional, and national regulations.[4][5]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in Section 2.
-
Contain and Clean:
-
For solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[6]
-
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Place the absorbed material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6] Collect all decontamination materials (e.g., wipes, paper towels) as solid hazardous waste.
-
Report: Report the spill to your institution's EHS department, regardless of the size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
Regulatory Context
The disposal of hazardous waste is governed by strict regulations. In the United States, the primary federal agency responsible for these regulations is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] It is imperative that all laboratory personnel are aware of and compliant with the hazardous waste regulations set forth by federal, state, and local authorities, as well as their own institution's policies.[4][5] Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste.[4][5]
References
- 1. 2-氨基噻唑-5-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 2-氨基噻唑-5-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 2-Aminothiazole-5-carbaldehyde Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Aminothiazole-5-carbaldehyde hydrochloride (CAS No. 920313-27-5). While specific data for the hydrochloride salt is limited, the safety protocols outlined here are extrapolated from the well-documented hazards of the parent compound, 2-Aminothiazole-5-carboxaldehyde (CAS No. 1003-61-8), and structurally similar thiazole derivatives. A thorough risk assessment should always precede the handling of this compound.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, it is crucial to understand the inherent risks. 2-Aminothiazole-5-carboxaldehyde is classified with several hazards that demand stringent control measures.[1][2]
Key Hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1][2][3]
-
Skin Irritation and Sensitization: It is known to cause skin irritation and may trigger an allergic skin reaction upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact can cause serious damage to the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust can lead to respiratory system irritation.[1][3][4][5]
These hazards necessitate a multi-layered approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Based on the hazard profile, a comprehensive PPE protocol is mandatory.[6]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][6] | Goggles provide a seal around the eyes to protect from dust and splashes.[7] A face shield offers an additional barrier against splashes to the entire face.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][6] | Prevents skin contact, irritation, and potential sensitization.[7] It is advisable to change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if contamination is suspected.[8] |
| Body Protection | A flame-retardant lab coat is required. For larger quantities, a chemical-resistant apron or coveralls should be worn.[3][6] | Protects the skin on the arms and body from accidental contact. Coveralls, or "bunny suits," offer more comprehensive protection, minimizing cross-contamination.[9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[1] | Minimizes the risk of inhaling the powdered compound, which can cause respiratory irritation.[10] Surgical masks do not offer adequate protection from chemical dust exposure.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to mitigate risks at every stage of handling this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control dust and potential vapors.[4][6][11]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5][10]
-
Work Area Decontamination: The designated work area should be clean and free of clutter. Prepare all necessary equipment and reagents before introducing the chemical.
Handling the Compound
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use non-sparking tools to avoid ignition sources.[11]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash your hands thoroughly after handling the compound, even if gloves were worn.[4]
Storage
-
Container Integrity: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]
-
Incompatible Materials: Keep it segregated from strong oxidizing agents, strong acids, and strong bases.[4]
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe Handling Workflow Diagram
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Waste Collection: Collect all waste material, including contaminated gloves, wipes, and empty containers, in a suitable, labeled container for chemical waste.
-
Disposal Protocol: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[4] Do not dispose of it down the drain or in the general trash.
In Case of Emergency
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[4] Remove and wash contaminated clothing before reuse.[4]
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[4]
-
Spills: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[12] Ensure all ignition sources are removed.[12]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. 2-Aminothiazole-5-carboxaldehyde 95 1003-61-8 [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
